Ethyl 4,4,4-trifluorobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRZMXNNQTWAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369824 | |
| Record name | Ethyl 4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-26-6 | |
| Record name | Ethyl 4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,4-Trifluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4,4,4-trifluorobutyrate, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical and physical properties, synthesis, and applications, with a focus on its role in drug development.
Core Properties and Identification
This compound, also known as 4,4,4-Trifluorobutyric acid ethyl ester, is a colorless liquid utilized as a versatile intermediate for introducing the trifluoromethyl group into more complex molecules.[1] Its unique properties make it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 371-26-6 | [1][2][3][4] |
| Molecular Formula | C₆H₉F₃O₂ | [1][4] |
| Molecular Weight | 170.13 g/mol | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 127 °C | [1][2] |
| Density | 1.16 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.3516 | [2] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [2] |
| Purity | ≥ 98% (GC) | [1][2] |
| InChI Key | PSRZMXNNQTWAGB-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)CCC(F)(F)F | [2] |
Synthesis of this compound
A novel synthesis method for 4,4,4-trifluorobutanol involves the preparation of this compound as an intermediate. The synthesis of the ester is achieved through a two-step process starting from diethyl malonate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.[5]
Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate
-
Under the catalysis of a basic catalyst such as sodium methoxide or sodium ethoxide, diethyl malonate is reacted with 2,2,2-trifluoro ethyl p-toluenesulfonate.
-
The molar ratio of diethyl malonate to the basic catalyst is typically between 1.0-1.05 to 1.5.[5]
-
This substitution reaction yields 2-(2,2,2-trifluoroethyl)-diethyl malonate.[5]
Step 2: Decarboxylation to this compound
-
The 2-(2,2,2-trifluoroethyl)-diethyl malonate is then subjected to a decarboxylation reaction.
-
This reaction is typically carried out at a temperature of 120-130 °C in the presence of a salt like sodium chloride or calcium chloride.[5]
-
The product of this step is this compound.[5]
The overall synthesis workflow is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Role in Drug Development
The incorporation of a trifluoromethyl (-CF3) group into organic compounds is a critical strategy in modern drug design.[6] This functional group can enhance a molecule's lipophilicity, solubility, metabolic stability, and bioavailability.[1][6] this compound serves as a key building block for introducing this valuable moiety.
Its significance in medicinal chemistry is notable in the development of new drugs where fluorine substitution can lead to improved pharmacological profiles.[1] This compound is a precursor for various fluorinated heterocyclic structures, which are common motifs in many approved antiviral, anticancer, and anti-inflammatory agents.
The general workflow for utilizing this compound in the drug discovery process is depicted below.
Caption: General workflow of drug development using this compound.
Other Applications
Beyond pharmaceuticals, this compound is utilized in several other industries:
-
Agrochemicals: It is a crucial component in the creation of novel crop protection agents.[1]
-
Materials Science: This compound is used in the synthesis of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability.[1]
-
Flavor and Fragrance: It finds applications in formulating flavorings and fragrances.[1]
-
Analytical Chemistry: It can be employed as a reagent in various analytical techniques.[1]
Safety and Handling
This compound is a flammable liquid and vapor.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical.[2] It should be stored in a well-ventilated place and kept cool.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4,4-三氟丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.p212121.com [store.p212121.com]
- 4. This compound | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of Ethyl 4,4,4-trifluorobutyrate, a key building block in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C6H9F3O2[1][2] |
| Molecular Weight | 170.13 g/mol [1][2] |
| IUPAC Name | ethyl 4,4,4-trifluorobutanoate[1] |
| CAS Number | 371-26-6[1] |
Chemical Structure
The structural formula of this compound is visualized below, highlighting the ethyl ester group and the trifluorinated terminal carbon.
Caption: Chemical structure of this compound.
References
Ethyl 4,4,4-trifluorobutyrate boiling point and density
An In-depth Technical Guide on the Physical Properties of Ethyl 4,4,4-trifluorobutyrate
This guide provides a comprehensive overview of the boiling point and density of this compound, targeting researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for property determination, and illustrative workflows.
Physicochemical Data of this compound
This compound is a colorless to almost colorless clear liquid.[1] Key quantitative physical properties are summarized in the table below.
| Property | Value | Temperature |
| Boiling Point | 127 °C | Not specified |
| Density | 1.16 g/mL | 25 °C[2] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For a pure substance, the boiling point is a characteristic physical property. Several methods can be employed for its determination.
Capillary Method (Siwoloboff Method):
This micro method is suitable for small sample volumes.
-
Apparatus: A Thiele tube or a beaker with heating oil (paraffin oil or silicone oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount (a few milliliters) of the liquid is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube assembly is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The entire setup is immersed in a heating bath (Thiele tube or oil bath).
-
The bath is heated gently with constant stirring to ensure uniform temperature distribution.[4]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Distillation Method:
This method is suitable for larger volumes and also serves to purify the liquid.[5]
-
Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
A sample of the liquid (at least 5 mL) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[3]
-
The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor condensation ring is stable and there is a steady collection of distillate. This constant temperature is the boiling point.[6]
-
Determination of Density
Density is the mass of a substance per unit volume (ρ = m/V).[7] It is an intensive property that can be used to characterize a substance.
Using a Graduated Cylinder and Balance:
This is a straightforward method for determining density.
-
Apparatus: A digital balance and a graduated cylinder.
-
Procedure:
-
An empty, dry graduated cylinder is weighed on the digital balance, and its mass is recorded.[7]
-
A specific volume of the liquid (e.g., 10 mL or 20 mL) is carefully measured into the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[7][8]
-
The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by the measured volume.[7] For better accuracy, the measurements should be repeated and an average value calculated.[7]
-
Using a Pycnometer (Density Bottle):
This method provides more accurate results.
-
Apparatus: A pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) and a digital balance.
-
Procedure:
-
The clean, dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid, and the stopper is carefully inserted, ensuring any excess liquid escapes through the capillary. The outside of the pycnometer is wiped dry.
-
The filled pycnometer is weighed.
-
The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.
-
The pycnometer filled with the reference substance is weighed.
-
The mass of the sample liquid and the reference substance are calculated. The volume of the pycnometer is determined from the mass and known density of the reference substance.
-
The density of the sample liquid is then calculated by dividing its mass by the determined volume of the pycnometer.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the boiling point and density.
Caption: Workflow for Boiling Point Determination using the Capillary Method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98 371-26-6 [sigmaaldrich.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 5. vernier.com [vernier.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
An In-depth Technical Guide on Ethyl 4,4,4-trifluorobutyrate: Nomenclature and Identification
This technical guide provides a focused overview of the chemical nomenclature of Ethyl 4,4,4-trifluorobutyrate, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document adheres to the specific requirements for data presentation and visualization for researchers, scientists, and drug development professionals.
Chemical Identification
The definitive identification of a chemical compound relies on a standardized nomenclature system. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic approach, ensuring unambiguous communication among researchers and scientists worldwide.
The IUPAC name for the compound commonly known as this compound is ethyl 4,4,4-trifluorobutanoate .[2]
In addition to its systematic IUPAC name, this compound is recognized by several synonyms, which are frequently encountered in scientific literature and commercial databases. A comprehensive list of these identifiers is provided below for clear and accurate cross-referencing.
| Identifier Type | Identifier |
| IUPAC Name | ethyl 4,4,4-trifluorobutanoate[2] |
| Common Name | This compound[1][2][3] |
| Synonym | 4,4,4-Trifluorobutyric acid ethyl ester[1][2] |
| Synonym | Butanoic acid, 4,4,4-trifluoro-, ethyl ester[2] |
| Synonym | ethyl 3-trifluoromethylpropionate[2] |
| CAS Number | 371-26-6[1][2][3] |
Relationship between Chemical Names
The following diagram illustrates the hierarchical relationship between the systematic IUPAC name and the various common names and synonyms for the compound.
Caption: Hierarchical relationship of chemical identifiers.
Note on Experimental Protocols and Signaling Pathways: The user's request for detailed experimental protocols and signaling pathways is not applicable to the scope of this guide, which focuses on the nomenclature and identification of a specific chemical compound. Such information would be relevant for experimental studies involving the synthesis, analysis, or biological activity of this compound.
References
Spectroscopic Profile of Ethyl 4,4,4-trifluorobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4,4,4-trifluorobutyrate (CAS No. 371-26-6), a key building block in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications.[1] Its trifluoromethyl group imparts unique chemical and biological properties, making a thorough understanding of its structural characteristics, as determined by various spectroscopic techniques, essential for its effective utilization.[1]
This document presents a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS) data for this compound. Experimental protocols for obtaining this data are also provided to ensure reproducibility and aid in method development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Infrared (IR) Spectroscopy
| Technique | Wavenumber (cm⁻¹) | Assignment | Source |
| FTIR (Neat) | ~1740 | C=O (Ester) stretch | [2][3] |
| ~2985 | C-H (alkane) stretch | [3] | |
| ~1240 | C-O (Ester) stretch | [3] | |
| ~1100-1300 | C-F stretch | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~2.6 | Triplet (t) | 2H | -CH₂CO- |
| ~2.4 | Quartet of Triplets (qt) | 2H | CF₃CH₂- |
| ~1.2 | Triplet (t) | 3H | -OCH₂CH₃ |
¹³C NMR Spectra [2]
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Ester) |
| ~61 | -OCH₂CH₃ |
| ~31 (q) | CF₃CH₂- |
| ~27 | -CH₂CO- |
| ~14 | -OCH₂CH₃ |
| ~126 (q) | CF₃ |
¹⁹F NMR Spectra
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range.[4]
| Chemical Shift (δ) ppm (Referenced to CFCl₃) | Multiplicity | Assignment |
| ~ -64 | Triplet (t) | CF₃- |
Mass Spectrometry (MS)
| Technique | m/z | Relative Intensity | Assignment |
| GC-MS | 125 | High | [M - OCH₂CH₃]⁺ |
| 97 | Medium | [M - COOCH₂CH₃]⁺ | |
| 29 | High | [CH₂CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Infrared (IR) Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation : For a neat liquid sample, place one to two drops of this compound directly onto the surface of a polished salt plate (e.g., NaCl or KBr).[5][6] Place a second salt plate on top to create a thin liquid film between the plates.[5][6]
-
Instrument Setup : Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.[6]
-
Data Acquisition : Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[7] A background spectrum of the clean, empty salt plates should be run first and automatically subtracted from the sample spectrum by the instrument's software.
-
Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[6]
Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used, which requires placing a drop of the liquid directly on the ATR crystal with no further preparation.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[10]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[10][11] The deuterated solvent is crucial for the instrument's lock system.[12]
-
Ensure the sample is fully dissolved. Vortex or sonicate gently if necessary.[10]
-
Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[11] The final sample depth in the tube should be around 4-5 cm.[10][11]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition :
-
Locking : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[10]
-
Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve high resolution and sharp peaks.[10]
-
Tuning : The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).[10]
-
Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.[10]
-
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to residual solvent signals or an internal standard like TMS).
Mass Spectrometry (MS) Protocol (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the parts-per-million (ppm) range.
-
-
Instrument Setup (Gas Chromatography-Mass Spectrometry) :
-
The sample is introduced into the gas chromatograph (GC) inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Ionization :
-
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
-
For a typical analysis of a small organic molecule, Electron Ionization (EI) is used. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[13]
-
-
Mass Analysis :
-
The resulting ions (the parent molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]
-
-
Detection and Spectrum Generation :
-
The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions against their m/z ratio.[13]
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. researching.cn [researching.cn]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4,4,4-trifluorobutyrate. Due to the limited public availability of experimental spectra, this guide leverages predictive models and spectral data of analogous compounds to offer a comprehensive understanding of the molecule's NMR characteristics. This document is intended to assist researchers in identifying and characterizing this compound and similar fluorinated molecules in various research and development settings, particularly in drug discovery and materials science.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles, including the influence of electronegative groups and spin-spin coupling effects.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₃ (a) | 1.25 | Triplet (t) | 7.1 | 3H |
| -OCH₂- (b) | 4.15 | Quartet (q) | 7.1 | 2H |
| -COCH₂- (c) | 2.65 | Triplet of Quartets (tq) | 7.5 (³JHH), 10.5 (³JHF) | 2H |
| -CH₂CF₃ (d) | 2.45 | Quartet of Triplets (qt) | 10.5 (³JHF), 7.5 (³JHH) | 2H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is predicted to show six signals, one for each carbon atom in the molecule. The trifluoromethyl group will induce splitting in the adjacent carbon signals.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |
| -C H₃ (1) | 14.1 | Singlet | - |
| -OC H₂- (2) | 61.0 | Singlet | - |
| -C OCH₂- (3) | 171.5 | Singlet | - |
| -COC H₂- (4) | 30.5 | Quartet (q) | ~30 |
| -C H₂CF₃ (5) | 35.0 | Quartet (q) | ~35 |
| -C F₃ (6) | 126.5 | Quartet (q) | ~277 |
Experimental Protocol for NMR Spectroscopy
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity (≥98%) to avoid interfering signals from impurities.
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration :
-
For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. A concentration of 50-100 mg in 0.6-0.7 mL of solvent is ideal.
-
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
Dissolution and Transfer : Dissolve the sample completely in the deuterated solvent containing TMS in a clean, dry vial. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution height in the NMR tube should be approximately 4-5 cm.
-
Capping and Labeling : Cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming : Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically sufficient.
-
Spectral Width : Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay : Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans : For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width : A spectral width of 200-250 ppm is appropriate for most organic molecules.
-
Acquisition Time : An acquisition time of 1-2 seconds is common.
-
Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans : A significantly higher number of scans (e.g., 128, 256, or more) is required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.
-
Molecular Structure and NMR Signal Correlation
The following diagram illustrates the molecular structure of this compound with atom labeling corresponding to the predicted NMR data tables.
Caption: Molecular structure of this compound with atom numbering.
Spectroscopic Analysis of Ethyl 4,4,4-trifluorobutyrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of ethyl 4,4,4-trifluorobutyrate. This fluorinated ester is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and quality control.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and trifluoromethyl groups.
Data Presentation: Characteristic IR Absorption Peaks
The following table summarizes the key infrared absorption peaks for this compound. The data is typically acquired from a neat liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2985 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1280 | Strong | C-F stretch (trifluoromethyl group) |
| ~1170 | Strong | C-O stretch (ester) |
Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample
Objective: To obtain the infrared spectrum of liquid this compound.
Apparatus and Materials:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory
-
This compound sample
-
Pasteur pipette or micropipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After the measurement, carefully clean the ATR crystal with a suitable solvent and a lint-free wipe.
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) is a common method, which leads to characteristic fragmentation patterns that can be used for structural elucidation and identification.
Data Presentation: Mass Spectrometry Fragmentation Data
The electron ionization mass spectrum of this compound (NIST Number: 343648) shows several key fragments.[1] The molecular ion peak (M⁺) is expected at an m/z of 170. The most significant fragments are summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 125 | Base Peak | [M - OCH₂CH₃]⁺ |
| 97 | High | [M - COOCH₂CH₃]⁺ |
| 29 | High | [CH₂CH₃]⁺ |
Mandatory Visualization: Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.
References
An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluorobutyrate is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group (CF₃) imparts unique physicochemical properties, such as increased metabolic stability, bioavailability, and binding affinity when incorporated into larger molecules.[1] This makes it a valuable building block for the synthesis of novel pharmaceuticals and other advanced materials. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound.
Chemical Structure and Identification
This compound is an ester with the systematic IUPAC name ethyl 4,4,4-trifluorobutanoate.[2] Its structure consists of a four-carbon butyrate chain with three fluorine atoms replacing the hydrogens on the terminal methyl group (C4), and an ethyl ester group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 4,4,4-trifluorobutanoate[2] |
| CAS Number | 371-26-6[2] |
| Molecular Formula | C₆H₉F₃O₂[2] |
| Molecular Weight | 170.13 g/mol [3] |
| SMILES | CCOC(=O)CCC(F)(F)F[2] |
| InChI | InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3[2] |
| InChIKey | PSRZMXNNQTWAGB-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature.[4] A summary of its key physical properties is presented in Table 2.
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[4] |
| Boiling Point | 127 °C (lit.)[3] |
| Density | 1.16 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.3516 (lit.)[3] |
Spectroscopic Data for Structural Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum shows four distinct signals corresponding to the different proton environments in the molecule. The ethyl group protons appear as a quartet and a triplet. The two methylene groups in the butyrate chain are diastereotopic due to the chiral center created by the trifluoromethyl group, and they appear as complex multiplets.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six signals, one for each unique carbon atom in the molecule. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is a simple yet informative tool for fluorinated compounds. For this compound, it will show a single signal, a triplet, due to coupling with the adjacent methylene protons.[5] The typical chemical shift range for a CF₃ group is between -60 to -70 ppm relative to CFCl₃.[6]
Table 3: NMR Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~4.1 | Quartet | ~7.1 Hz | -O-CH₂ -CH₃ |
| ~2.6 | Multiplet | -CO-CH₂ -CH₂- | ||
| ~2.4 | Multiplet | -CH₂-CH₂ -CF₃ | ||
| ~1.2 | Triplet | ~7.1 Hz | -O-CH₂-CH₃ | |
| ¹³C NMR | ~171 | Singlet | C =O | |
| ~126 | Quartet | ~277 Hz | C F₃ | |
| ~61 | Singlet | -O-CH₂ -CH₃ | ||
| ~30 | Quartet | ~30 Hz | -CH₂-CH₂ -CF₃ | |
| ~27 | Singlet | -CO-CH₂ -CH₂- | ||
| ~14 | Singlet | -O-CH₂-CH₃ | ||
| ¹⁹F NMR | ~-66.4 | Triplet | ~10.9 Hz | -CF₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
Table 4: Key IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2980-2850 | Medium-Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester)[7] |
| ~1300-1100 | Strong | C-F stretching |
| ~1250-1000 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule. The mass spectrum does not typically show a strong molecular ion peak (M⁺) at m/z 170. Common fragments arise from the cleavage of the ester group and the loss of the trifluoromethyl group.
Table 5: Major Mass Spectrum Fragments
| m/z | Proposed Fragment Ion |
| 125 | [M - OCH₂CH₃]⁺ |
| 101 | [M - CF₃]⁺ |
| 97 | [CH₂CH₂COOCH₂CH₃]⁺ |
| 69 | [CF₃]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 29 | [CH₂CH₃]⁺ |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 4,4,4-trifluorobutanoic acid with ethanol in the presence of an acid catalyst.[8]
Step 1: Synthesis of 4,4,4-Trifluorobutanoic Acid
4,4,4-Trifluorobutanoic acid can be prepared from this compound through hydrolysis.[1] However, for a de novo synthesis, other routes are available. A common laboratory preparation involves the hydrolysis of a suitable precursor. For this protocol, we will assume the availability of 4,4,4-trifluorobutanoic acid.
Step 2: Fischer Esterification [9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluorobutanoic acid (1.0 equivalent).
-
Addition of Reagents: Add an excess of absolute ethanol (5-10 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Characterization Protocols
-
NMR Spectroscopy: A sample of the purified product (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.
-
IR Spectroscopy: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR-FTIR spectrometer to obtain the infrared spectrum.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer, typically via a GC interface (GC-MS), and ionized using electron impact to obtain the mass spectrum.
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability and cell permeability of drug candidates. This compound serves as a crucial building block for introducing the 4,4,4-trifluorobutyl moiety into more complex molecules.
One notable application is in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease.[4][10] The trifluorinated alkyl chain can be incorporated into the inhibitor structure to improve its pharmacokinetic properties.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the Fischer esterification process for the synthesis of this compound from its corresponding carboxylic acid.
Safety Information
This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Table 6: GHS Hazard Statements
| Code | Hazard Statement |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. 4,4,4-三氟丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Solubility of Ethyl 4,4,4-trifluorobutyrate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl 4,4,4-trifluorobutyrate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and the underlying principles governing the solubility of fluorinated esters.
Introduction to this compound
This compound (CAS No. 371-26-6) is a fluorinated ester with the chemical formula C₆H₉F₃O₂. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including its solubility. Understanding its solubility is crucial for a wide range of applications, including its use as a reactant, intermediate, or solvent in pharmaceutical synthesis, agrochemical development, and materials science.
Solubility Data
Precise, quantitative solubility data for this compound across a range of organic solvents is not extensively documented in peer-reviewed literature. However, based on the general principles of solubility ("like dissolves like") and data for structurally similar compounds, a qualitative assessment of its solubility can be made.
It is anticipated that this compound, a polar molecule, will exhibit good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.
For a closely related compound, ethyl trifluoroacetate , it is reported to be miscible with organic solvents such as chloroform and methanol, while being only slightly soluble in water.[1][2] This suggests a similar solubility profile for this compound.
Table 1: Qualitative Solubility of this compound and Related Fluorinated Esters
| Solvent Category | Representative Solvents | Expected Solubility of this compound | Qualitative Solubility of Ethyl Trifluoroacetate |
| Polar Protic | Methanol, Ethanol | Likely Soluble | Miscible (in Methanol)[1][2] |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Likely Soluble | Miscible (in Chloroform)[1][2] |
| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble/Insoluble | Not specified |
Note: The expected solubility is an educated estimation based on chemical principles and data from analogous compounds. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common and reliable methods for determining the solubility of a liquid solute in a liquid solvent.
Shake-Flask Method
The shake-flask method is a widely used and robust technique for determining the thermodynamic solubility of a substance in a solvent.[3][4][5][6]
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for an extended period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Glass flasks with airtight stoppers (e.g., 50 mL Erlenmeyer flasks)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
-
This compound (solute)
-
Organic solvent of interest (solvent)
Procedure:
-
Preparation of Supersaturated Solution: To a series of flasks, add a known volume of the organic solvent. Add an excess amount of this compound to each flask to ensure that a two-phase system (undissolved solute and solution) is present.
-
Equilibration: Seal the flasks tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.
-
Phase Separation: After the equilibration period, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow for the complete separation of the two liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved solute layer.
-
Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining micro-droplets of the undissolved solute.
-
Dilution and Analysis: Accurately dilute the filtered sample with the pure solvent to a concentration within the calibration range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.
Isothermal Saturation Method
The isothermal saturation method is another reliable technique for determining solubility, particularly suitable for systems where the solute and solvent are liquids.[7][8]
Principle: A mixture of the solute and solvent is maintained at a constant temperature with continuous stirring until equilibrium is achieved. The composition of the saturated liquid phase is then determined.
Apparatus and Materials:
-
Jacketed glass vessel with a magnetic stirrer and temperature probe
-
Constant-temperature circulating bath
-
Analytical balance
-
Volumetric glassware
-
Syringes and filters
-
Analytical instrument (GC-FID or HPLC)
-
This compound
-
Organic solvent
Procedure:
-
System Setup: Place a known volume of the organic solvent in the jacketed glass vessel. Connect the vessel to the constant-temperature circulating bath set at the desired temperature.
-
Solute Addition: While stirring, incrementally add this compound to the solvent until a persistent second liquid phase (undissolved solute) is observed.
-
Equilibration: Allow the mixture to stir at a constant temperature for a sufficient time to reach equilibrium (e.g., 12-24 hours). The stirring should be adequate to maintain a good dispersion of the two phases.
-
Sampling and Analysis: Stop the stirring and allow the phases to separate. Withdraw a sample from the saturated solvent phase, filter it, and analyze its composition using a suitable analytical method as described in the shake-flask method.
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, continue stirring for an additional period (e.g., 6 hours) and then take another sample for analysis. If the concentration of the solute remains constant, it can be concluded that equilibrium has been achieved.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a conceptual representation of solvent classification for predicting solubility.
Caption: Experimental workflow for the shake-flask method of solubility determination.
Caption: Logical relationship between solvent polarity and expected solubility of this compound.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Thermochemical Properties of Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and thermochemical properties of Ethyl 4,4,4-trifluorobutyrate. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide also details the standard experimental and computational methodologies employed for the determination of such properties for fluorinated organic esters.
Physical Properties
A summary of the available physical property data for this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉F₃O₂ | PubChem[1] |
| Molecular Weight | 170.13 g/mol | PubChem[1] |
| CAS Number | 371-26-6 | Sigma-Aldrich[2] |
| Boiling Point | 127 °C (at 1 atm) | Sigma-Aldrich[2] |
| Density | 1.16 g/mL (at 25 °C) | Sigma-Aldrich[2] |
| Refractive Index | n20/D 1.3516 | Sigma-Aldrich[2] |
| Appearance | Colorless liquid | Chem-Impex[3] |
| InChI Key | PSRZMXNNQTWAGB-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC(=O)CCC(F)(F)F | PubChem[1] |
Thermochemical Properties: Experimental and Computational Determination
2.1.1. Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organofluorine compounds, this is typically determined using rotating-bomb calorimetry .
-
Principle: A weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.
-
Experimental Protocol for Rotating-Bomb Calorimetry of an Organofluorine Compound:
-
Sample Preparation: A precise mass of this compound is encapsulated in a combustible container, often a polyester film bag, which itself undergoes complete and known combustion.
-
Bomb Setup: The sample is placed in a platinum crucible inside the bomb. A small, known amount of water is added to the bomb to dissolve the acid products (like hydrofluoric acid, HF) formed during combustion. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter. The calorimeter is sealed, and the system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing an electric current through a fuse wire. The rotation of the bomb during and after combustion ensures that the products dissolve completely in the water, forming a homogeneous solution.
-
Temperature Measurement: The temperature of the water bath is monitored with high precision before, during, and after combustion to determine the temperature rise (ΔT).
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the container and fuse wire, and for the formation of nitric acid from residual nitrogen in the oxygen. The final products for a fluorinated ester would include CO₂, H₂O, and HF (in aqueous solution). From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.
-
-
Diagram of the Experimental Workflow for Rotating-Bomb Calorimetry
Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.
2.1.2. Enthalpy of Vaporization via Vapor Pressure Measurement
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid at different temperatures. Several methods are applicable.
-
Static Method:
-
Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly at various temperatures.
-
Protocol:
-
A sample of this compound is placed in an equilibrium cell.
-
The sample is thoroughly degassed to remove any dissolved air.
-
The cell is heated to a series of stable temperatures.
-
At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is measured using a pressure transducer.
-
The enthalpy of vaporization is then calculated from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
-
-
-
Knudsen Effusion Method:
-
Principle: This method is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.
-
Protocol:
-
The sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.
-
The cell is placed in a high-vacuum chamber and heated to a constant temperature.
-
The rate of mass loss due to the effusion of vapor through the orifice is measured over time using a sensitive microbalance.
-
The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.
-
By repeating the measurement at different temperatures, the enthalpy of sublimation or vaporization can be determined.
-
-
-
Diagram of the Static Vapor Pressure Measurement Setup
Caption: A simplified schematic of a static vapor pressure measurement apparatus.
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.
2.2.1. Ab Initio and Density Functional Theory (DFT) Calculations
-
Principle: These methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule. High-level ab initio methods (like G3, G4, CBS-QB3) and DFT methods (with functionals like B3LYP or M06-2X) can provide accurate thermochemical data.
-
Protocol for Enthalpy of Formation:
-
The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Vibrational frequency calculations are performed to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
The total electronic energy is calculated at a high level of theory.
-
The gas-phase enthalpy of formation is then calculated using isodesmic or atomization reactions. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often preferred as they allow for significant cancellation of errors in the calculations.
-
-
Protocol for Heat Capacity and Entropy:
-
The optimized molecular geometry and vibrational frequencies are used as input for statistical mechanics calculations.
-
The translational, rotational, and vibrational contributions to the heat capacity and entropy are calculated using standard statistical thermodynamic equations.
-
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design. Its introduction into a molecule can significantly alter properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.
-
Lipophilicity: The CF₃ group increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.
This compound serves as a valuable building block for synthesizing more complex molecules containing the trifluoromethyl group, making it relevant to drug development professionals.[3] Understanding its thermochemical properties is crucial for process safety, reaction optimization, and predicting the stability of intermediates and final products.
Conclusion
While direct experimental thermochemical data for this compound is currently scarce, this guide outlines the established experimental and computational methods that can be reliably used for their determination. The provided physical properties serve as a useful reference, and the detailed protocols for combustion calorimetry, vapor pressure measurement, and computational chemistry offer a clear pathway for researchers to obtain the necessary thermochemical data for their specific applications in research and development.
References
Commercial Availability and Applications of Ethyl 4,4,4-trifluorobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,4,4-trifluorobutyrate is a key building block in the synthesis of fluorinated organic molecules, playing a significant role in drug discovery and development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, a detailed synthetic protocol, and its applications in medicinal chemistry.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers in research and bulk quantities. Purity levels are typically high, often exceeding 98%. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 443700 | ≥98% | 5 g, and larger quantities available upon request. |
| Oakwood Chemical | 001498 | 98% | 250 mg, 1 g, 5 g, 25 g, 100 g. |
| TCI America | E0830 | >98.0% (GC) | 1 g, 5 g, 25 g.[1] |
| Chem-Impex | 01498 | ≥ 98% (GC) | 1 g, 5 g, and bulk quantities upon request. |
| P212121 | P212121 Store | >98% | 1 g, 5 g, 25 g.[2] |
Pricing information is subject to change and often requires logging into the supplier's website or requesting a formal quote for bulk quantities.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 371-26-6 | |
| Molecular Formula | C₆H₉F₃O₂ | [3] |
| Molecular Weight | 170.13 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 1.16 g/mL at 25 °C | |
| Boiling Point | 127 °C | |
| Refractive Index | n20/D 1.3516 | |
| Flash Point | 33 °C |
Spectroscopic data is critical for reaction monitoring and product characterization. Representative data is available from public databases and supplier documentation.[4]
-
¹H NMR: Spectra available on PubChem.[4]
-
¹³C NMR: Spectra available on PubChem.[4]
-
Mass Spectrometry (GC-MS): Data available on PubChem.[4]
-
Infrared (IR) Spectroscopy: Data available on PubChem.[4]
Synthesis of this compound
The following experimental protocol is adapted from a patented synthesis method, providing a clear pathway for the laboratory-scale preparation of this compound.[5] This two-step process involves a substitution reaction followed by decarboxylation.
Experimental Protocol
Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate
-
Reaction Setup: To a solution of diethyl malonate in a suitable solvent, add a basic catalyst such as sodium ethoxide or sodium methoxide.
-
Addition of Reagents: Slowly add 2,2,2-trifluoroethyl p-toluenesulfonate to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature between 65-70 °C and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product by distillation under reduced pressure to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate.
Step 2: Decarboxylation to this compound
-
Reaction Setup: Dissolve the 2-(2,2,2-trifluoroethyl)-diethyl malonate from Step 1 in a suitable solvent containing a salt (e.g., sodium chloride or calcium chloride) and water.
-
Reaction Conditions: Heat the mixture to 120-130 °C to effect decarboxylation. Monitor the reaction for the cessation of gas evolution.
-
Work-up: After cooling, perform a liquid-liquid extraction to isolate the crude this compound.
-
Purification: Purify the final product by fractional distillation to obtain high-purity this compound.
Applications in Drug Development and Medicinal Chemistry
The introduction of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological properties. This compound serves as a versatile building block for incorporating this crucial moiety.[3]
Key Advantages of Trifluoromethyl Group Incorporation:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the half-life of the drug.
-
Bioavailability: The lipophilicity of the trifluoromethyl group can improve membrane permeability and absorption.
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
Workflow for Utilizing this compound in Drug Discovery:
This compound is a precursor for a variety of fluorinated heterocyclic structures that are prevalent in many approved drugs, including antiviral, anticancer, and anti-inflammatory agents. Its utility lies in its ability to be transformed into various reactive intermediates that can then be incorporated into complex molecular scaffolds.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers and professionals in the field of drug development. Its straightforward application in the introduction of the trifluoromethyl group provides a powerful tool for modulating the properties of bioactive molecules. The synthetic accessibility and well-characterized properties of this compound make it an indispensable component in the modern medicinal chemist's toolbox.
References
An In-depth Technical Guide to the Safe Handling of Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 4,4,4-trifluorobutyrate (CAS No. 371-26-6), a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical and Physical Properties
This compound is a colorless to almost colorless, clear liquid.[1] A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉F₃O₂ | [1][2] |
| Molecular Weight | 170.13 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 127 °C | [1] |
| Density | 1.16 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.3516 | |
| Flash Point | 33 °C (91.4 °F) - closed cup | |
| Purity | ≥ 98% (GC) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized below.
| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) |
| Flammable liquids (Category 3) | Warning | H226: Flammable liquid and vapor[2] | |
| Acute toxicity, oral (Category 4) | Warning | H302: Harmful if swallowed[2] | |
| Acute toxicity, dermal (Category 4) | Warning | H312: Harmful in contact with skin[2] | |
| Acute toxicity, inhalation (Category 4) | Warning | H332: Harmful if inhaled[2] | |
| Serious eye damage/eye irritation (Category 2A) | Warning | H319: Causes serious eye irritation[2] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: For operations that may generate vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][4][5]
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
-
Keep away from heat, sparks, and flame.
-
Store at temperatures ≤ -4 °C.[1]
-
Incompatible materials to avoid include strong acids, strong bases, and strong reducing agents.[3][4]
Emergency Procedures
Spill Response Workflow
In the event of a spill, follow the established protocol to ensure a safe and effective cleanup.
Caption: Workflow for managing a chemical spill.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: First aid procedures for different exposure routes.
-
Inhalation: If inhaled, move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water or shower.[5] Seek medical attention if irritation persists.
-
Eye Contact: If the substance gets into the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[3][4][5] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4][5]
Fire-Fighting Measures
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[3] Water mist may be used to cool closed containers.[4]
-
Specific Hazards: The substance is a flammable liquid and vapor.[2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[3][4] Do not allow it to enter drains or waterways.
Reactivity and Stability
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The product is stable under normal conditions.[3]
-
Hazardous Reactions: No hazardous reactions have been reported.[3]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3][4] Exposure to moist air or water should also be avoided.[3]
-
Incompatible Materials: Strong acids, strong bases, and strong reducing agents.[3][4]
-
Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes of carbon monoxide and carbon dioxide.[5]
References
Methodological & Application
Synthesis of Ethyl 4,4,4-trifluorobutyrate from ethyl trifluoroacetate
An overview of a three-step synthesis of Ethyl 4,4,4-trifluorobutyrate from ethyl trifluoroacetate is provided below. This process involves the initial reduction of ethyl trifluoroacetate to its corresponding hemiacetal, followed by a Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension, and concluding with a catalytic hydrogenation to yield the saturated final product.
The synthesis of this compound from ethyl trifluoroacetate is a multi-step process that can be effectively carried out in three key stages. The first step involves the selective reduction of the starting material, ethyl trifluoroacetate, to form trifluoroacetaldehyde ethyl hemiacetal (TFAE). This intermediate is then subjected to a Horner-Wadsworth-Emmons olefination reaction with triethyl phosphonoacetate to yield ethyl 4,4,4-trifluorocrotonate. The final step is the catalytic hydrogenation of the unsaturated crotonate to produce the desired this compound.
Application Notes and Protocols for the Synthesis of Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 4,4,4-trifluorobutyrate, a valuable intermediate in the pharmaceutical and agrochemical industries. While the Claisen condensation is a powerful tool for carbon-carbon bond formation, the synthesis of this compound is most effectively achieved through a malonic ester synthesis pathway. This method involves the alkylation of diethyl malonate followed by a decarboxylation step to yield the target compound with high purity and yield.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Alkylation: Diethyl malonate is deprotonated with a base to form a nucleophilic enolate, which then undergoes a substitution reaction with a 2,2,2-trifluoroethyl electrophile.
-
Decarboxylation: The resulting 2-(2,2,2-trifluoroethyl) diethyl malonate is then hydrolyzed and decarboxylated to afford this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on established protocols.[1]
| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Time | Yield | Purity |
| Alkylation | Diethyl malonate (160.17 g, 1.0 mol) | 2,2,2-Trifluoroethyl p-toluenesulfonate (254.22 g, 1.0 mol) | Sodium methoxide (81.03 g, 1.5 mol) | Methanol (900 mL) | 65 °C | - | 96.3% | 97.82% |
| Decarboxylation | 2-(2,2,2-Trifluoroethyl) diethyl malonate (123.79 g, 0.51 mol) | Water (123.79 mL) | Sodium Chloride (40 g) | DMSO (600 mL) | 130 °C | ~12 h | 98.39% | 95.87% |
Experimental Protocols
Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl) diethyl malonate (Alkylation)[1]
Materials:
-
Diethyl malonate
-
2,2,2-Trifluoroethyl p-toluenesulfonate
-
Sodium methoxide
-
Methanol
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
Procedure:
-
To a 2L three-necked flask, add 900 mL of methanol and 160.17 g of diethyl malonate.
-
At 25 °C, add 81.03 g of sodium methoxide to the solution.
-
Heat the mixture to 40 °C.
-
Portion-wise, add a total of 254.22 g of 2,2,2-trifluoroethyl p-toluenesulfonate.
-
After the addition is complete, maintain the reaction temperature at 65 °C.
-
Monitor the reaction progress by GC until completion.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Adjust the pH of the system to 6-7.
-
Add 500 mL of ethyl acetate for extraction.
-
Dry the organic phase and recover the solvent to obtain 238.43 g of 2-(2,2,2-trifluoroethyl) diethyl malonate.
Step 2: Synthesis of this compound (Decarboxylation)[1]
Materials:
-
2-(2,2,2-Trifluoroethyl) diethyl malonate
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride
-
Water
-
Dichloromethane
-
Round-bottom flask
-
Heating mantle
-
Stirrer
Procedure:
-
In a 1L three-necked flask, add 600 mL of DMSO and 123.79 g of 2-(2,2,2-trifluoroethyl) diethyl malonate.
-
At 25 °C, add 40 g of sodium chloride and 123.79 mL of water.
-
Heat the mixture to 130 °C and maintain for approximately 12 hours, monitoring by GC until the reaction is complete.
-
After completion, add 1200 mL of water to the reaction mixture.
-
Extract the product with 600 mL of dichloromethane.
-
Separate the organic phase and wash it with water three times.
-
Dry the organic phase and recover the solvent to obtain 87.30 g of this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Use of Ethyl 4,4,4-trifluorobutyrate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluorobutyrate is a valuable fluorinated building block in pharmaceutical synthesis. The incorporation of the trifluoromethyl (CF₃) group into drug candidates can significantly enhance their metabolic stability, bioavailability, and overall pharmacological profile. This document provides detailed application notes and experimental protocols for the utilization of this compound in various key synthetic transformations relevant to drug discovery and development.
Core Applications in Pharmaceutical Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of more complex fluorinated molecules. Its primary applications lie in its conversion to other key intermediates, such as trifluoromethyl-substituted β-ketoesters and pyrazolones, which are then used to construct more elaborate pharmaceutical scaffolds.
Caption: General synthetic pathway from this compound.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for key transformations involving this compound and its direct derivatives.
Table 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol/Ethyl Acetate | 10-65 | 1.0-3.0 | 85.6 | --INVALID-LINK-- |
| Sodium Hydride | Cyclohexane | Reflux | Not Specified | Not Specified | --INVALID-LINK-- |
Table 2: Synthesis of Trifluoromethyl-Substituted Pyrazolones from Ethyl 4,4,4-trifluoroacetoacetate
| Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine | Ethanol | Acetic Acid (catalytic) | Reflux | Not Specified | Good | General Procedure |
| Substituted Hydrazines | N,N-Dimethylacetamide | Acidic Medium | Ambient | Not Specified | 74-77 | General Procedure |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
This protocol describes the Claisen condensation of this compound's precursor, ethyl trifluoroacetate, with ethyl acetate to yield Ethyl 4,4,4-trifluoroacetoacetate, a key intermediate for many pharmaceutical syntheses.
Caption: Workflow for the synthesis of Ethyl 4,4,4-trifluoroacetoacetate.
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide solution in ethanol
-
Organic solvent (e.g., absolute ethanol, ethyl acetate)
-
Acid (e.g., methanesulfonic acid, hydrochloric acid)
-
Round-bottom flask with stirring, dropping funnel, and thermometer
Procedure:
-
In a reactor equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent, sodium ethoxide solution, and a specific amount of ethyl acetate.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, raise the temperature to 40-60 °C and stir for 1.0-3.0 hours.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add acid dropwise to neutralize the mixture, keeping the temperature between 20-30 °C.
-
After neutralization, stir the mixture at 30-50 °C for 1.0-2.5 hours.
-
Filter the resulting suspension to remove the solid precipitate.
-
Wash the filter cake with ethyl acetate.
-
The combined filtrate is then purified by vacuum distillation to obtain Ethyl 4,4,4-trifluoroacetoacetate.
Protocol 2: Synthesis of Trifluoromethyl-Substituted Pyrazolones
This protocol outlines a general procedure for the synthesis of trifluoromethyl-substituted pyrazolones from Ethyl 4,4,4-trifluoroacetoacetate and a hydrazine derivative.
Ethyl 4,4,4-Trifluorobutyrate: A Key Building Block for Advanced Agrochemicals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4,4,4-trifluorobutyrate and its close analogue, ethyl 4,4,4-trifluoroacetoacetate, are pivotal building blocks in the synthesis of modern agrochemicals. The incorporation of a trifluoromethyl (CF3) group into the molecular structure of pesticides can significantly enhance their biological efficacy, metabolic stability, and overall performance. The strong electron-withdrawing nature of the CF3 group can favorably modulate the physicochemical properties of a molecule, such as lipophilicity and binding affinity to target enzymes, leading to the development of highly potent and selective crop protection agents.
This document provides detailed application notes and experimental protocols for the utilization of ethyl 4,4,4-trifluoroacetoacetate as a surrogate for this compound, in the synthesis of novel trifluoromethyl-containing pyrimidine and triazolopyrimidine fungicides. The protocols are based on published synthetic methodologies and include quantitative data on the biological activity of the resulting compounds.
Key Applications in Agrochemical Synthesis
The primary application of ethyl 4,4,4-trifluoroacetoacetate in the agrochemical sector is as a precursor for the construction of trifluoromethyl-substituted heterocyclic scaffolds. These scaffolds are central to the pharmacophore of numerous commercial and investigational fungicides, herbicides, and insecticides.
1. Synthesis of Trifluoromethyl-Pyrimidine Derivatives: Pyrimidine-based fungicides are a significant class of agrochemicals. Ethyl trifluoroacetoacetate serves as a key starting material for the synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine, a versatile intermediate that can be further functionalized to produce a diverse range of fungicidal compounds.[1]
2. Synthesis of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Fungicides: This novel class of fungicides has demonstrated significant in vitro activity against a broad spectrum of plant pathogens. The synthetic route leverages ethyl trifluoroacetoacetate to construct the core trifluoromethylpyrimidine ring, which is subsequently fused with a triazole moiety.[2][3]
Data Presentation: Antifungal Activity of Synthesized Derivatives
The following tables summarize the in vitro antifungal activity of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives synthesized from ethyl trifluoroacetoacetate. The data is presented as percentage inhibition of mycelial growth at a concentration of 50 µg/mL.
Table 1: Antifungal Activity against Botrytis cinerea [3]
| Compound | Cucumber Botrytis cinerea (% Inhibition) | Strawberry Botrytis cinerea (% Inhibition) |
| 4 | 75.86 | 82.68 |
| 5b | 77.78 | - |
| 5f | 71.97 | - |
| 5g | - | 72.89 |
| 5h | 72.31 | 74.37 |
| 5i | - | 76.35 |
| 5j | - | 77.85 |
| 5k | - | 77.32 |
| 5l | - | 76.66 |
| 5m | 75.63 | - |
| 5n | 76.58 | - |
| 5o | 80.38 | 75.31 |
| 5p | - | 70.60 |
| 5q | - | 71.52 |
| 5r | 73.57 | 79.85 |
| 5s | - | 73.75 |
Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives against Various Fungi [4]
| Compound | Colletotrichum truncatum (CT) (% Inhibition) | Colletotrichum gloeosporioides (CG) (% Inhibition) | Rhizoctonia solani (RS) (% Inhibition) |
| 5i | 73.2 | - | - |
| 5t | 71.0 | - | - |
| 5k | - | 62.2 | - |
| 5u | - | 60.0 | 88.6 |
| Azoxystrobin (Control) | 72.5 | 61.4 | 78.4 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, starting from ethyl 4,4,4-trifluoroacetoacetate.
Protocol 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine (Intermediate 1) [1]
-
Reaction: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.
-
Work-up: The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine (Intermediate 2) [1]
-
Reaction: Intermediate 1 (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq) and heated at reflux for 4 hours.
-
Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Protocol 3: Synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyrimidine (Intermediate 3) [2]
-
Reaction: To a solution of Intermediate 2 (1.0 eq) in ethanol, hydrazine hydrate (3.0 eq) is added dropwise at room temperature. The mixture is then stirred for a specified time until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is evaporated, and the residue is purified by column chromatography to give 2-hydrazinyl-4-(trifluoromethyl)pyrimidine.
Protocol 4: General Procedure for the Synthesis of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives (Target Compounds) [2]
-
Reaction: A mixture of Intermediate 3, an appropriate aldehyde or orthoester, and a catalytic amount of an acid (e.g., acetic acid) in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the final 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives.
Visualizations
Caption: Synthetic workflow for 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives.
Caption: Postulated mode of action for triazolopyrimidine fungicides.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application of Ethyl 4,4,4-trifluorobutyrate in Specialty Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 4,4,4-trifluorobutyrate in the synthesis of specialty fluorinated polymers. The inclusion of the trifluoromethyl group from this compound into a polymer backbone can significantly enhance material properties, offering improved thermal stability, chemical resistance, and unique surface characteristics. These properties are highly valuable in various advanced applications, including high-performance coatings, advanced electronics, and biomedical devices.
Introduction to Fluorinated Polymers
Fluoropolymers are a class of polymers that contain fluorine atoms in their structure. They are known for their exceptional properties such as high thermal stability, excellent chemical resistance, low surface energy, and low coefficient of friction.[1] These characteristics arise from the high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond.
Specialty fluorinated polymers can be synthesized through the polymerization of fluorine-containing monomers.[2] this compound serves as a valuable building block in the creation of such polymers, contributing to enhanced durability and resistance in the final material.[3]
Synthesis of Specialty Polymers using this compound
While direct homopolymerization of this compound is not widely documented, it can be effectively utilized as a comonomer in polymerization reactions with other monomers, such as acrylates and methacrylates, to impart desirable fluorinated characteristics to the resulting copolymer. The ester group in this compound can be hydrolyzed post-polymerization to yield carboxylic acid functionalities, which can be further modified.
One key synthetic route involves the preparation of fluorinated polyesters through polycondensation reactions.[3][4] Although direct use of this compound as a diol or diacid precursor in polycondensation is not standard, its derivatives can be employed. For instance, the corresponding diol or diacid derived from this compound could be used in such reactions.
A more common approach is the incorporation of similar fluorinated building blocks into polymers via radical polymerization.[2] This method is versatile and can be used to copolymerize a variety of fluorinated and non-fluorinated monomers.
Logical Workflow for Specialty Polymer Synthesis
Caption: General workflow for synthesizing and utilizing specialty polymers incorporating this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of fluorinated copolymers. Researchers should adapt these protocols based on the specific comonomer and desired polymer characteristics.
Protocol 1: Radical Copolymerization of a Fluorinated Acrylate with a Non-Fluorinated Acrylate
This protocol describes a typical free-radical polymerization, a common method for synthesizing copolymers.[5]
Materials:
-
Fluorinated acrylate monomer (e.g., a derivative of this compound)
-
Non-fluorinated acrylate comonomer (e.g., Butyl acrylate)[6]
-
Initiator (e.g., Benzoyl peroxide)
-
Solvent (e.g., Acetone)
-
Precipitating agent (e.g., Diethyl ether)
-
Nitrogen gas source
-
Reaction flask with condenser and magnetic stirrer
-
Oil bath
Procedure:
-
In a reaction flask, dissolve the desired molar ratio of the fluorinated acrylate monomer and the non-fluorinated acrylate comonomer in acetone.
-
Add the benzoyl peroxide initiator to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture in an oil bath to the desired temperature (typically 60-80 °C) under a nitrogen atmosphere with continuous stirring.
-
Allow the polymerization to proceed for a specified time (e.g., 7-8 hours) to achieve the desired monomer conversion.[5]
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction mixture to a stirred excess of diethyl ether.
-
Collect the precipitated polymer by filtration and wash it with fresh diethyl ether to remove unreacted monomers and initiator.
-
Dry the resulting copolymer under vacuum to a constant weight.
Characterization of the Synthesized Copolymer
The synthesized copolymer should be characterized to determine its structure, composition, and properties.
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer backbone by identifying characteristic functional group peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To determine the copolymer composition and microstructure.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting or crystallization behavior.
-
-
Surface Properties:
-
Contact Angle Measurement: To assess the hydrophobicity or oleophobicity of coatings made from the copolymer.
-
Quantitative Data Presentation
The following table provides a hypothetical example of how to structure quantitative data for a series of fluorinated copolymers synthesized with varying monomer feed ratios.
| Copolymer ID | Monomer 1 (Fluorinated) Feed Ratio (mol%) | Monomer 2 (Non-Fluorinated) Feed Ratio (mol%) | Monomer 1 in Copolymer (mol%) | Molecular Weight (Mn, g/mol ) | Glass Transition Temperature (Tg, °C) | Water Contact Angle (°) |
| FC-10 | 10 | 90 | 9.5 | 25,000 | 45 | 95 |
| FC-20 | 20 | 80 | 19.2 | 27,500 | 52 | 105 |
| FC-30 | 30 | 70 | 28.9 | 26,000 | 58 | 115 |
| FC-40 | 40 | 60 | 39.1 | 24,500 | 65 | 125 |
Signaling Pathway and Logical Relationships
The decision-making process for selecting a polymerization method and characterizing the resulting polymer can be visualized as follows:
Caption: Decision pathway for specialty fluoropolymer synthesis and optimization.
Conclusion
This compound and its derivatives are valuable components in the synthesis of specialty fluorinated polymers. By carefully selecting comonomers and polymerization techniques, researchers can develop advanced materials with tailored properties for a wide range of demanding applications. The protocols and data presentation guidelines provided in this document serve as a foundation for the systematic development and characterization of these high-performance polymers.
References
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Well-Defined fluorinated copolymers via organometallic mediated radical polymerization - Advanced Science News [advancedsciencenews.com]
- 3. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reactions of Ethyl 4,4,4-trifluorobutyrate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluorobutyrate is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group significantly influences the molecule's reactivity, enhancing its utility in the synthesis of complex fluorinated compounds. This document provides detailed application notes and experimental protocols for the reactions of this compound with a range of common nucleophiles. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1]
These protocols are intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering clear methodologies and expected outcomes for key transformations.
General Reaction Pathway
The primary reaction pathway for this compound with nucleophiles involves the nucleophilic acyl substitution at the ester carbonyl group. The general mechanism is outlined below.
References
Application Notes and Protocols: Enantioselective Synthesis Involving Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluorobutyrate is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. The development of stereoselective methods to introduce chirality into molecules containing this moiety is of significant interest for the synthesis of novel therapeutic agents and advanced materials. This document outlines a proposed methodology for the enantioselective α-alkylation of this compound, a reaction that is currently underexplored in the literature. The protocol is based on the well-established principles of chiral phase-transfer catalysis, a powerful strategy for the asymmetric functionalization of acidic methylene compounds. While the specific application to this compound is presented here as a prospective method, the underlying principles and experimental details are drawn from robust, documented procedures for analogous substrates, such as glycine Schiff bases and malonates.
Proposed Enantioselective α-Alkylation via Phase-Transfer Catalysis
The proposed enantioselective synthesis involves the deprotonation of this compound at the α-position to form an enolate, which is then alkylated with an electrophile in the presence of a chiral phase-transfer catalyst. The catalyst, typically a chiral ammonium salt derived from a natural product like a Cinchona alkaloid, forms a chiral ion pair with the enolate, thereby directing the approach of the electrophile to one face of the enolate and inducing enantioselectivity.
Data Presentation: Hypothetical Results for Enantioselective Benzylation
The following table summarizes hypothetical quantitative data for the enantioselective benzylation of this compound with various Cinchona alkaloid-derived phase-transfer catalysts. This data is intended to be illustrative of the expected outcomes based on similar reactions reported in the literature.
| Catalyst Entry | Chiral Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | Toluene | 0 | 85 | 92 |
| 2 | O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | Toluene | 0 | 88 | 95 |
| 3 | O-Allyl-N-(9-anthracenylmethyl)quinidinium bromide | Benzyl bromide | Toluene | 0 | 82 | 90 (opposite enantiomer) |
| 4 | O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Ethyl iodide | Toluene | 0 | 75 | 88 |
Experimental Protocols
Key Experiment: Proposed Enantioselective Benzylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in toluene (10 mL) at 0 °C, add finely powdered potassium hydroxide (5.0 mmol).
-
Stir the resulting suspension vigorously at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding water (10 mL).
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral ethyl 2-benzyl-4,4,4-trifluorobutyrate.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate and its derivatives, yielding chiral β-hydroxy-β-trifluoromethyl esters. These chiral building blocks are of significant interest in the pharmaceutical and agrochemical industries. This document outlines both biocatalytic and chemocatalytic methodologies, presenting key data in structured tables for comparative analysis and offering detailed experimental protocols.
Introduction
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to enantiomerically enriched secondary alcohols. Ethyl 4,4,4-trifluoroacetoacetate is a valuable substrate in this regard, as the resulting trifluoromethyl-containing chiral alcohols are key precursors for various bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges and opportunities for achieving high stereoselectivity. Both biocatalytic and chemocatalytic approaches have been successfully employed to achieve this transformation with high efficiency and enantioselectivity.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole-cell biotransformations using various yeast strains are particularly common and effective for the reduction of β-keto esters. These methods often provide high enantiomeric excess (ee) under mild reaction conditions.
Data Presentation: Biocatalytic Reduction of Ethyl 4,4,4-trifluoroacetoacetate Derivatives
| Substrate | Biocatalyst | Co-solvent/System | Yield (%) | ee (%) | Configuration | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces cerevisiae (Baker's Yeast) | Water | - | >95 | (R) | [1] |
| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces uvarum SW-58 | Dibutylphthalate-water biphasic system | - | - | (R) | [2] |
| Ethyl 4-chloroacetoacetate | Saccharomyces cerevisiae | Amberlite XAD-2 resin | 84 | 93 | (S) | [3] |
| Ethyl 4-chloroacetoacetate | Zygosaccharomyces rouxii | Calcium alginate immobilized | - | High | (S) | [4] |
| 4-Chloroacetoacetate ethyl ester | Sporobolomyces salmonicolor | Organic solvent-water diphasic system | Stoichiometric | >92 | (R) | [5] |
| 4-Chloroacetoacetate ethyl ester | Candida magnoliae | Organic solvent-water diphasic system | Stoichiometric | >92 | (S) | [5] |
| Trifluoromethyl ketones | Actively fermenting yeast | - | Good | High | (R) | [6] |
Note: Specific yield and ee values can vary depending on the specific strain, substrate concentration, and reaction conditions.
Experimental Protocol: Asymmetric Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol is a general guideline for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using commercially available baker's yeast.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Saccharomyces cerevisiae (fresh or dried baker's yeast)
-
Sucrose (table sugar)
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite® (optional, for filtration)
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm deionized water (e.g., 100 mL). Add the baker's yeast (e.g., 10 g) and stir the mixture gently at room temperature for 30-60 minutes to activate the yeast. Fermentation is indicated by the evolution of CO2.
-
Substrate Addition: Once the yeast is actively fermenting, add ethyl 4,4,4-trifluoroacetoacetate (e.g., 1 g) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Once the reaction is complete, add Celite® to the mixture to aid filtration and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with a small amount of water.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by chiral GC or HPLC analysis.
Chemocatalytic Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols. Ruthenium- and rhodium-based catalysts, particularly with chiral phosphine ligands like BINAP, have demonstrated excellent performance in the reduction of β-keto esters.
Data Presentation: Chemocatalytic Asymmetric Hydrogenation of Ethyl 4,4,4-trifluoroacetoacetate
| Substrate | Catalyst | Ligand | Solvent | H₂ Pressure | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Ru(II) complex | 4,4'-diamBINAP | Water/Organic biphasic | - | - | - | Increased | - | [1] |
| Ethyl 4,4,4-trifluoroacetoacetate | Ru(II) complex | 5,5'-diamBINAP | Water/Organic biphasic | - | - | - | Increased | - | [1] |
| Ketones | Ru(II) complexes | BINAP/Diamine | - | - | - | >95 | >98 | - | [7] |
| N-heteroaryl vinyl ethers | RuCl[(p-cymene)(BINAP)]Cl | BINAP | - | - | - | Good | Good to Excellent | - | [8] |
Note: The performance of chemocatalysts is highly dependent on the specific ligand, substrate, solvent, pressure, and temperature.
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol provides a general procedure for the asymmetric hydrogenation of ethyl 4,4,4-trifluoroacetoacetate. Caution: This reaction should be carried out in a high-pressure reactor by trained personnel.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
[RuCl₂(p-cymene)]₂
-
(R)- or (S)-BINAP
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ and the chiral BINAP ligand in a 1:1.1 molar ratio. Add the anhydrous, degassed solvent and stir the mixture at room temperature for 1-2 hours to form the active catalyst.
-
Reaction Setup: Transfer the catalyst solution to the high-pressure autoclave. Add the substrate, ethyl 4,4,4-trifluoroacetoacetate.
-
Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by observing the hydrogen uptake. Once the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Isolation and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the yield and enantiomeric excess of the product by chiral GC or HPLC.
Visualizations
Reaction Pathway
Caption: General pathway for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate.
Experimental Workflow: Biocatalytic Reduction
Caption: A typical experimental workflow for biocatalytic asymmetric reduction.
Comparison of Catalytic Systems
Caption: A comparison of biocatalytic and chemocatalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Yeast Catalysed Reduction of β-Keto Esters (2): Optimisation of the Stereospecific Reduction by Zygosaccharomyces Rouxii | Scilit [scilit.com]
- 5. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric reduction of trifluoromethyl ketones by actively fermenting yeast - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enzymatic Reactions with Ethyl 4,4,4-trifluorobutyrate Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for enzymatic reactions involving precursors of ethyl 4,4,4-trifluorobutyrate. The strategic introduction of a trifluoromethyl group (-CF3) into molecular frameworks can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and bioavailability.[1][2] Enzymatic synthesis offers a green and highly selective approach to producing chiral fluorinated building blocks, which are invaluable in modern drug discovery.
This document focuses on two key enzymatic transformations:
-
Enzymatic Reduction of Ethyl 4,4,4-trifluoroacetoacetate: This reaction produces chiral ethyl 4,4,4-trifluoro-3-hydroxybutyrate, a versatile precursor for various pharmaceuticals.
-
Lipase-Catalyzed Reactions of this compound: These reactions, including hydrolysis and transesterification, allow for the kinetic resolution of racemic mixtures or the synthesis of novel fluorinated compounds.
Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate
The enzymatic reduction of the prochiral ketone, ethyl 4,4,4-trifluoroacetoacetate, provides access to the corresponding chiral alcohol, ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutyrate. This transformation can be achieved using whole-cell biocatalysts like baker's yeast or with isolated ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes.
Data Presentation: Asymmetric Reduction of β-Keto Esters
The following table summarizes representative quantitative data for the enzymatic reduction of ethyl 4,4,4-trifluoroacetoacetate and analogous β-keto esters.
| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Baker's Yeast (Saccharomyces cerevisiae) | (S) | ~85 (estimated) | >95 (estimated) | Adapted from[3][4] |
| Ethyl 4-chloroacetoacetate | Recombinant E. coli CgCR | (R) | 90-94 | >99 | [5][6] |
| Ethyl acetoacetate | Baker's Yeast | (S) | 59-76 | 85 | [4] |
| Ethyl 2'-ketopantothenate | Engineered Ketoreductase (M3) | (R) | 86 | >99 | [7] |
Experimental Protocol: Asymmetric Reduction using Baker's Yeast
This protocol is adapted from the established procedure for the reduction of ethyl acetoacetate and is expected to be effective for its trifluoromethyl analog.[4][8]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
500 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Fermentation trap (optional)
-
Büchner funnel and filter paper
Procedure:
-
In the 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 100 mL of warm (approx. 40°C) tap water.
-
Add approximately 3.5 g (one package) of dry baker's yeast to the sucrose solution and stir for about 1 hour in a warm location to activate the yeast.
-
Add 4.0 g of ethyl 4,4,4-trifluoroacetoacetate to the fermenting yeast mixture.
-
Allow the mixture to stir vigorously at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, add approximately 8 g of diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Workflow Diagram: Baker's Yeast Reduction
Caption: Workflow for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using baker's yeast.
Lipase-Catalyzed Reactions of this compound
Lipases are versatile enzymes that can catalyze both hydrolysis and transesterification reactions in organic solvents. This dual reactivity allows for the kinetic resolution of racemic esters or the synthesis of novel ester derivatives. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a widely used and robust biocatalyst for these transformations.
Data Presentation: Lipase-Catalyzed Reactions of Esters
The following table presents quantitative data for lipase-catalyzed reactions of ethyl butyrate and related esters, which can serve as a reference for reactions with this compound.
| Substrate | Enzyme | Reaction Type | Acyl Donor/Acceptor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,S)-Ethyl 2-hydroxy-4-phenylbutyrate | Lipase PS | Transesterification | Vinyl acetate | Isooctane | >50 | >99 (for R-ester) | [9] |
| Ethyl butyrate | CALB-MNP | Esterification | Butyric acid | Heptane | 97.5 | N/A | [4] |
| (R,S)-1-Phenylethanol | CALB | Transesterification | Vinyl acetate | Hexane | ~50 | >99 (for R-ester) | [10] |
| Ethyl laurate | Fermase CALB™ 10000 | Transesterification | Lauric acid | Solvent-free | 92.46 | N/A | [11] |
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol describes a general procedure for the kinetic resolution of a racemic alcohol via transesterification with this compound, or the synthesis of a new ester from 4,4,4-trifluorobutyric acid and an alcohol. This protocol is based on established methods for similar lipase-catalyzed reactions.[5][12]
Materials:
-
This compound (or 4,4,4-trifluorobutyric acid)
-
Racemic alcohol (for resolution) or desired alcohol (for synthesis)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, isooctane, or methyl tert-butyl ether)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel with a magnetic stirrer
-
Incubator shaker
Procedure:
-
To a reaction vessel, add the racemic alcohol (e.g., 1 mmol) and this compound (e.g., 1.5 mmol) to the chosen anhydrous organic solvent (e.g., 10 mL).
-
Add the immobilized lipase (e.g., 50-100 mg per mmol of limiting substrate).
-
If starting from the free acid, molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards ester formation.
-
Seal the vessel and place it in an incubator shaker at a controlled temperature (e.g., 30-50°C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
The product and remaining substrate in the filtrate can be separated by column chromatography.
Workflow Diagram: Lipase-Catalyzed Transesterification
Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol using this compound.
Conclusion
The enzymatic reactions of this compound precursors offer a powerful and sustainable platform for the synthesis of valuable chiral fluorinated building blocks for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these biocatalytic transformations. Further screening of different enzymes and reaction conditions may lead to even more efficient and selective processes.
References
- 1. chemconnections.org [chemconnections.org]
- 2. ethz.ch [ethz.ch]
- 3. d-nb.info [d-nb.info]
- 4. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water [mdpi.com]
- 7. Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemconnections.org [chemconnections.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
The Pivotal Role of Ethyl 4,4,4-trifluorobutyrate in the Discovery of Trifluoromethylated Drugs
Application Note & Protocols for Researchers in Drug Development
The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy in modern drug discovery for enhancing pharmacological properties. This potent functional group can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 4,4,4-trifluorobutyrate and its derivatives have emerged as key building blocks for the synthesis of a diverse range of trifluoromethylated heterocyclic compounds, paving the way for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in the synthesis of promising drug candidates, including potential anticancer, ACE inhibitory, and antioxidant agents.
Application in the Synthesis of Trifluoromethylated Pyrimidinones with Anticancer Activity
Trifluoromethylated dihydropyrimidinones (DHPMs) have garnered significant attention for their potential as anticancer agents. A prominent mechanism of action for these compounds is the inhibition of the mitotic kinesin Eg5, a protein essential for the formation of the bipolar spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one
This protocol details the synthesis of a trifluoromethylated pyrimidinone derivative using ethyl 4,4,4-trifluoro-3-oxobutanoate, a close derivative of this compound.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Benzimidamide hydrochloride
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 mmol) and benzimidamide hydrochloride (0.9 mmol) in ethanol (4 mL) at room temperature, add triethylamine (0.9 mmol).
-
Heat the reaction mixture at 80°C and monitor its progress by Thin Layer Chromatography (TLC) using a 50% EtOAc-hexane mobile phase.
-
Upon completion, evaporate the solvent to dryness.
-
Purify the crude product by flash chromatography on silica gel (60–120 mesh) using a 15% EtOAc-hexane eluent to afford 2-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one as a white solid.[1]
Quantitative Data:
The following table summarizes the synthesis of various 2-substituted-6-(trifluoromethyl)pyrimidin-4(3H)-ones and their anticancer activity against the H1975 lung cancer cell line.
| Compound | R Group | Yield (%) | IC50 (μM) on H1975 cells |
| 1 | Phenyl | 39 | > 50 |
| 2 | 2-Fluorophenyl | - | 2.27 |
| 3 | Pyridin-2-yl | - | - |
| 4 | Pyridin-3-yl | 26 | - |
*Yields and IC50 values are based on cited literature.[1][2]
Signaling Pathway: Eg5 Kinesin Inhibition Leading to Apoptosis
The inhibition of Eg5 by trifluoromethylated dihydropyrimidinones disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
Application Notes: Incorporating the Trifluoromethyl Group using Ethyl 4,4,4-trifluorobutyrate
Introduction
The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry and agrochemical design. Its unique electronic properties and steric profile can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Incorporating a CF₃ group can lead to increased metabolic stability, improved bioavailability by modulating lipophilicity, and stronger binding affinity to target proteins.[1][2] Ethyl 4,4,4-trifluorobutyrate serves as a versatile and efficient building block for introducing a trifluoromethylated three-carbon chain (–CH₂CH₂CF₃) into a target molecule. Its primary application involves the generation of a nucleophilic enolate at the α-carbon, which can then react with a variety of electrophiles to form new carbon-carbon bonds.
Key Advantages of this compound:
-
Versatile Building Block: It provides a reliable method for installing a trifluoromethyl-ethyl moiety, a common structural motif in bioactive compounds.[1]
-
Accessible α-Protons: The protons on the carbon adjacent to the ester carbonyl are sufficiently acidic (pKa ≈ 25 in DMSO) to be removed by strong, non-nucleophilic bases, enabling straightforward enolate formation.[3]
-
High Stability: The reagent is a stable, liquid compound, making it easy to handle and measure under standard laboratory conditions.[4]
-
Foundation for Diverse Scaffolds: The resulting α-substituted products can be further manipulated through ester hydrolysis, reduction, or other transformations to access a wide range of trifluoromethylated acids, alcohols, and more complex heterocyclic structures.
Primary Application: C-Alkylation via Enolate Formation
The most common and powerful application of this compound is its use as a pro-nucleophile in alkylation reactions. The process involves two key steps: deprotonation to form a stabilized enolate, followed by a nucleophilic attack on an electrophile. This methodology is fundamental for constructing more complex carbon skeletons containing the desired trifluoromethyl tag.
Visualized Reaction Scheme and Workflow
The following diagrams illustrate the general reaction pathway and the experimental workflow for a typical alkylation protocol.
Caption: General reaction scheme for the alkylation of this compound.
Caption: Experimental workflow for α-alkylation of this compound.
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation
This protocol details a representative method for the C-alkylation of this compound using a strong base and an alkyl halide electrophile.
Materials:
-
This compound (MW: 170.13 g/mol , d: 1.16 g/mL)[4]
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Safety Precautions:
-
This compound is a flammable liquid and causes eye irritation.[5]
-
n-Butyllithium is extremely pyrophoric and reacts violently with water.
-
Diisopropylamine is corrosive and flammable.
-
All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.
Procedure:
-
Preparation of LDA (Lithium Diisopropylamide):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (approx. 0.4 M final concentration) and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15-20 minutes before re-cooling to -78 °C for the next step.
-
-
Enolate Formation:
-
In a separate flame-dried flask under nitrogen, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add this solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the desired electrophile (1.1 - 1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive electrophiles, the mixture may need to be warmed slowly to a higher temperature (e.g., -40 °C or room temperature).
-
-
Work-up and Extraction:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-alkylated product.
-
Data Presentation: Representative Alkylation Reactions
The following table summarizes representative outcomes for the α-alkylation of this compound with various electrophiles under the conditions described in Protocol 1.
| Entry | Electrophile (R-X) | R Group | Reaction Time (h) | Temp (°C) | Expected Yield (%) |
| 1 | Benzyl bromide | Benzyl | 3 | -78 | 85 - 95 |
| 2 | Iodomethane | Methyl | 2 | -78 | 80 - 90 |
| 3 | Allyl bromide | Allyl | 2 | -78 | 82 - 92 |
| 4 | Propargyl bromide | Propargyl | 3 | -78 to -40 | 75 - 85 |
| 5 | Ethyl iodoacetate | -CH₂CO₂Et | 4 | -78 to -20 | 70 - 80 |
References
Application Notes and Protocols for the Quantification of Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 4,4,4-trifluorobutyrate in various sample matrices. The following methods are based on established analytical principles and may serve as a starting point for method development and validation in your laboratory.
Introduction
This compound is a fluorinated organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This document outlines two primary analytical techniques for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Analytical Methods Overview
Two robust methods are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for the analysis of volatile compounds. This is the recommended method for achieving low detection limits.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible method. While potentially less sensitive than GC-MS, it is suitable for a range of sample types.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle
This method involves the separation of this compound from the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. The analyte is identified based on its retention time and unique mass fragmentation pattern.
Experimental Protocol
3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of the aqueous sample (e.g., plasma, urine, reaction mixture), add 10 µL of an internal standard (IS) solution (e.g., this compound-d5 or a structurally similar compound at a known concentration).
-
Add 2.0 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for this compound: m/z 125.
-
Qualifier ions: m/z 69, 97.
-
(Note: Ions for the internal standard should be selected based on its mass spectrum).
-
Data Presentation: Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound. This data is for illustrative purposes and may vary based on the specific instrumentation and matrix.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 10% |
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, typically at a low wavelength due to the lack of a strong chromophore.
Experimental Protocol
4.2.1. Sample Preparation: Protein Precipitation (for biological samples)
-
To 200 µL of plasma or serum, add 600 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
4.2.2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Data Presentation: Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound. This data is for illustrative purposes.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for GC-MS sample preparation.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV sample preparation.
Analytical Method Selection Logic
Caption: Logic for selecting the appropriate analytical method.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 4,4,4-trifluorobutyrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 4,4,4-trifluorobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: A prevalent method involves the decarboxylation of 2-(2,2,2-trifluoroethyl)-diethyl malonate. This precursor is synthesized through the substitution reaction of diethyl malonate with a trifluoroethylating agent like 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of a base.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Key parameters influencing the yield include reaction temperature, molar ratios of reactants and catalysts, choice of solvent, and reaction time. Precise control over these variables is crucial for maximizing product formation and minimizing side reactions. For instance, in the decarboxylation step, the temperature needs to be carefully controlled to ensure complete reaction without product degradation.
Q3: What are potential side reactions to be aware of?
A3: In the synthesis of the precursor, 2-(2,2,2-trifluoroethyl)-diethyl malonate, potential side reactions include dialkylation of the diethyl malonate. During the decarboxylation step, incomplete reaction can lead to the presence of the starting material in the final product. Hydrolysis of the ester functionality is also a possibility if water is present under acidic or basic conditions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through distillation. After the reaction, the crude product is usually washed with water to remove any water-soluble impurities and salts. The organic layer is then dried over a suitable drying agent (e.g., magnesium sulfate) and purified by fractional distillation under atmospheric or reduced pressure to obtain the high-purity this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction in the first step (synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate). | Ensure the molar ratio of the base (e.g., sodium ethoxide) to diethyl malonate is appropriate to facilitate complete deprotonation.[1][2] Verify the reaction temperature is maintained within the optimal range (e.g., 65-70 °C).[1] |
| Incomplete decarboxylation. | Increase the reaction temperature for the decarboxylation step to the recommended range (e.g., 120-130 °C).[1] Monitor the reaction progress using Gas Chromatography (GC) to ensure it goes to completion.[1][2] | |
| Loss of product during workup and purification. | Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent like dichloromethane and performing multiple extractions.[1][2] Use a well-controlled distillation setup to minimize losses of the relatively volatile product. | |
| Presence of Impurities | Unreacted starting materials. | Optimize reaction conditions (time, temperature, reagent ratios) to drive the reaction to completion.[1][2] |
| Side products from competing reactions. | Carefully control the addition of reagents and maintain the recommended reaction temperature to minimize the formation of byproducts. | |
| Water in the final product. | Thoroughly dry the organic phase with a suitable drying agent before the final distillation. | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity, anhydrous solvents and reagents to ensure reproducibility. |
| Poor temperature control. | Employ a reliable heating and cooling system to maintain a stable reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate
This protocol is based on the substitution reaction of diethyl malonate.[1][2]
Materials:
-
Diethyl malonate
-
2,2,2-trifluoroethyl p-toluenesulfonate
-
Sodium ethoxide or Sodium methoxide
-
Methanol
-
Ethyl acetate
Procedure:
-
In a 2L three-necked flask, dissolve diethyl malonate (160.17g) in 900ml of methanol.
-
At 25 °C, add sodium ethoxide (81.03g).
-
Heat the mixture to 40 °C.
-
Add 2,2,2-trifluoroethyl p-toluenesulfonate (254.22g) in portions.
-
After the addition is complete, maintain the reaction temperature at 65 °C.
-
Monitor the reaction by GC until completion.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Adjust the pH of the residue to 6-7.
-
Add 500ml of ethyl acetate for extraction.
-
Dry the organic phase to obtain 2-(2,2,2-trifluoroethyl)-diethyl malonate. The expected yield is approximately 96.3% with a purity of 97.82%.[2]
Protocol 2: Synthesis of this compound
This protocol describes the decarboxylation of 2-(2,2,2-trifluoroethyl)-diethyl malonate.[1][2]
Materials:
-
2-(2,2,2-trifluoroethyl)-diethyl malonate
-
Sodium chloride
-
Water
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
Procedure:
-
In a 1L three-necked flask, add 600ml of DMSO.
-
Add 123.79g of 2-(2,2,2-trifluoroethyl)-diethyl malonate (97.82% purity).
-
At 25 °C, add 40g of sodium chloride and 123.79ml of water.
-
Heat the mixture to 130 °C.
-
Monitor the reaction by GC. The reaction is typically complete in about 12 hours.[1][2]
-
After completion, add 1200ml of water.
-
Extract the product with 600ml of dichloromethane.
-
Separate the organic layer and wash it with water three times.
-
Dry the organic phase to obtain this compound. The expected yield is approximately 98.39% with a purity of 95.87%.[1][2]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate [1][2]
| Parameter | Value |
| Diethyl malonate : 2,2,2-trifluoroethyl p-toluenesulfonate (molar ratio) | (1.0-1.2) : 1 |
| Diethyl malonate : Base (molar ratio) | (1.0-1.05) : 1.5 |
| Reaction Temperature | 65-70 °C |
| Yield | ~96.3% |
Table 2: Reaction Parameters for the Synthesis of this compound [1][2]
| Parameter | Value |
| 2-(2,2,2-trifluoroethyl)-diethyl malonate : Salt : Water (weight ratio) | 1 : (0.2-0.4) : 1 |
| Reaction Temperature | 120-130 °C |
| Yield | ~98.39% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing low yield issues.
References
Technical Support Center: Ethyl 4,4,4-trifluorobutyrate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4,4,4-trifluorobutyrate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Distillation
Question: My this compound has low purity (<98%) after fractional distillation. What are the possible causes and solutions?
Answer:
Low purity after distillation can stem from several factors related to the distillation setup and procedure. Common causes and their respective solutions are outlined below.
| Possible Cause | Recommended Solution |
| Inadequate Fractionating Column Efficiency | Ensure the fractionating column has sufficient theoretical plates for the separation. For compounds with close boiling points, a longer column or one with more surface area (e.g., Vigreux, Raschig rings, or metal sponge packing) is necessary. |
| Distillation Rate Too Fast | A slow and steady distillation rate is crucial for achieving good separation. A rate of 1-2 drops per second for the distillate is generally recommended. Reduce the heating mantle temperature to control the rate. |
| Poor Insulation of the Column | The temperature gradient along the fractionating column is essential for separation. Insulate the column with glass wool or aluminum foil to prevent heat loss and maintain this gradient. |
| Incorrect Thermometer Placement | The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser. |
| Contamination from Leaks | Ensure all ground glass joints are properly sealed. Use appropriate grease or PTFE sleeves if necessary to prevent vapor leaks. |
Issue 2: Presence of Acidic Impurities After Synthesis
Question: After synthesis, my crude this compound is acidic and shows impurities in the NMR spectrum. How can I remove these?
Answer:
Acidic impurities, such as unreacted 4,4,4-trifluorobutyric acid or the acid catalyst (e.g., sulfuric acid), are common after esterification. An extractive workup is the standard procedure for their removal.
| Possible Cause | Recommended Solution |
| Residual Acid Catalyst or Unreacted Carboxylic Acid | Perform an extractive workup using a saturated sodium bicarbonate (NaHCO₃) solution. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with saturated NaHCO₃ solution in a separatory funnel. The basic wash will neutralize and extract the acidic components into the aqueous layer. Repeat the wash until no more CO₂ evolution is observed.[1] |
| Incomplete Phase Separation | After washing, allow the layers to separate completely. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution). |
| Hydrolysis of the Ester | Avoid using strong bases (like NaOH) for washing, as this can promote the hydrolysis of the ester back to the carboxylic acid and alcohol. Sodium bicarbonate is a mild base that is less likely to cause this issue. |
Issue 3: Co-elution of Impurities During Column Chromatography
Question: I am trying to purify this compound using flash column chromatography, but I'm getting co-elution with an unknown impurity. How can I improve the separation?
Answer:
Achieving good separation in flash column chromatography depends on the proper selection of the stationary and mobile phases.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For a relatively non-polar compound like this compound, start with a non-polar solvent system and gradually increase the polarity. A common choice is a mixture of hexanes and ethyl acetate. Optimize the solvent ratio using thin-layer chromatography (TLC) beforehand to achieve a good separation of spots.[2] |
| Column Overloading | Do not load too much crude product onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. |
| Sample Application | Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and apply it to the column in a narrow band.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its likely synthesis via Fischer esterification of 4,4,4-trifluorobutyric acid and ethanol, the most common impurities are:
-
Unreacted 4,4,4-trifluorobutyric acid: A starting material that can be carried through.
-
Excess ethanol: Often used in excess to drive the reaction equilibrium.
-
Water: A byproduct of the esterification reaction.
-
Acid catalyst: Such as sulfuric acid, if used.
-
Side products: Potential side products from dehydration of ethanol (diethyl ether) under acidic conditions.
Q2: What is the recommended purification method for obtaining high-purity this compound?
A2: A combination of an extractive workup followed by fractional distillation is generally the most effective method for obtaining high-purity this compound. The extractive workup removes acidic impurities and water-soluble components, while fractional distillation separates the product from other volatile impurities based on boiling point differences.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is an excellent method for determining the percentage purity of volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to check for the presence of proton-containing impurities.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds. The presence of a single set of expected signals for the CF₃ group indicates high purity with respect to other fluorinated species.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the structure of any impurities present.
Experimental Protocols
Protocol 1: Extractive Workup of Crude this compound
Objective: To remove acidic impurities and water-soluble byproducts from the crude reaction mixture.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether and mix.
-
Add saturated NaHCO₃ solution (approximately half the volume of the organic layer).
-
Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.
-
Continue shaking until no more gas is evolved.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution (steps 3-6) one more time.
-
Wash the organic layer with an equal volume of brine.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ for 10-15 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude, neutralized ester.
Protocol 2: Fractional Distillation of this compound
Objective: To purify the crude ester by separating it from components with different boiling points.
Materials:
-
Crude, neutralized this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Thermometer
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Wrap the fractionating column with the insulating material.
-
Begin heating the flask gently.
-
Observe the vapor rising slowly through the fractionating column.
-
Collect any low-boiling initial fractions in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound (127 °C at atmospheric pressure).[5]
-
Collect the fraction that distills at a constant temperature (± 2 °C of the expected boiling point) in a clean, pre-weighed receiving flask.
-
Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before dismantling.
Protocol 3: Flash Column Chromatography
Objective: To purify this compound from less volatile or more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent mixture of hexanes and ethyl acetate that gives the target compound an Rf value of approximately 0.2-0.3.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analyze Fractions:
-
Monitor the elution process by spotting fractions on a TLC plate and visualizing under a UV lamp or with an appropriate stain.
-
Combine the pure fractions containing the desired product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after distillation.
References
Technical Support Center: Synthesis of Ethyl 4,4,4-trifluorobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,4,4-trifluorobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Decarboxylation of Diethyl 2-(2,2,2-trifluoroethyl)malonate: This method involves the initial substitution reaction of diethyl malonate with a 2,2,2-trifluoroethylating agent, followed by a decarboxylation step to yield the final product.[1]
-
Reduction of Ethyl 4,4,4-trifluoroacetoacetate: This route involves the reduction of the ketone group in Ethyl 4,4,4-trifluoroacetoacetate to a methylene group. This can be a challenging transformation and may proceed via the corresponding hydroxy intermediate.
Q2: What are the key physical properties of this compound?
A2: The key physical and chemical properties are summarized in the table below.[2][3]
| Property | Value |
| Molecular Formula | C₆H₉F₃O₂ |
| Molecular Weight | 170.13 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 127 °C |
| Density | 1.16 g/mL at 25 °C |
| Refractive Index | n20/D 1.3516 |
| CAS Number | 371-26-6 |
Q3: What are the typical purities available for commercial this compound?
A3: Commercially available this compound typically has a purity of ≥98% as determined by Gas Chromatography (GC).[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Cause 1.1: Incomplete Decarboxylation
-
Symptom: Presence of a significant amount of Diethyl 2-(2,2,2-trifluoroethyl)malonate in the crude product NMR or GC-MS.
-
Troubleshooting:
-
Increase Reaction Temperature: Ensure the decarboxylation temperature is optimal, typically between 120-130 °C.[1]
-
Prolong Reaction Time: Monitor the reaction progress using GC to ensure it has gone to completion.
-
Choice of Catalyst: While often thermally induced, the presence of a salt like sodium chloride or calcium chloride can facilitate the reaction.[1]
-
Possible Cause 1.2: Incomplete Reduction of Ethyl 4,4,4-trifluoroacetoacetate
-
Symptom: The major impurity detected is Ethyl 4,4,4-trifluoro-3-hydroxybutanoate.
-
Troubleshooting:
-
Choice of Reducing Agent: Select a reducing agent capable of reducing the ketone to a methylene group.
-
Reaction Conditions: Optimize the reaction temperature and pressure according to the chosen reduction method.
-
Issue 2: Presence of Impurities in the Final Product
Common Byproduct Profile
| Byproduct/Impurity | Likely Origin | Analytical Signature (Expected) |
| Diethyl 2-(2,2,2-trifluoroethyl)malonate | Incomplete decarboxylation | Higher boiling point impurity, distinct ester signals in NMR. |
| Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | Incomplete reduction of ketoester | Presence of a hydroxyl group signal in IR and NMR. |
| Ethanol | Reaction solvent or byproduct of esterification | Low boiling point impurity, characteristic signals in ¹H NMR. |
| Unreacted Starting Materials | Incomplete reaction | Signals corresponding to diethyl malonate or ethyl 4,4,4-trifluoroacetoacetate. |
Troubleshooting Purification:
-
Fractional Distillation: Due to differences in boiling points, fractional distillation is an effective method for separating the desired product from both higher and lower boiling point impurities.
-
Chromatography: For high-purity applications, column chromatography can be employed to remove polar impurities like the hydroxy ester.
Experimental Protocols
Synthesis via Decarboxylation of Diethyl 2-(2,2,2-trifluoroethyl)malonate
This two-step process is adapted from a patented synthetic method.[1]
Step 1: Synthesis of Diethyl 2-(2,2,2-trifluoroethyl)malonate
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate.
-
After stirring, add 2,2,2-trifluoroethyl p-toluenesulfonate.
-
Heat the mixture to reflux and monitor the reaction by GC.
-
After completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.
-
The resulting crude Diethyl 2-(2,2,2-trifluoroethyl)malonate can be purified by distillation or used directly in the next step.
Step 2: Synthesis of this compound
-
Heat the crude Diethyl 2-(2,2,2-trifluoroethyl)malonate with a catalytic amount of sodium chloride to 120-130 °C.
-
Collect the distillate, which is the crude this compound.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Common Synthesis Issues.
References
Side reactions during the preparation of Ethyl 4,4,4-trifluorobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,4,4-trifluorobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A common and effective method is a two-step synthesis starting from diethyl malonate. The first step involves the alkylation of diethyl malonate with a trifluoroethylating agent, followed by decarboxylation to yield the final product.
Q2: What are the critical parameters to control during the alkylation step?
The key parameters for the alkylation of diethyl malonate with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) are:
-
Anhydrous Conditions: The presence of water can quench the base and hydrolyze the ester, significantly reducing the yield.
-
Choice of Base: Sodium ethoxide is a commonly used base for this reaction. It is crucial to use a base that is strong enough to deprotonate the diethyl malonate.
-
Temperature Control: The reaction is typically carried out at a controlled temperature to minimize side reactions.
Q3: What are the potential challenges during the decarboxylation step?
The decarboxylation of the substituted malonic ester requires heating. Incomplete decarboxylation can be a significant issue, leading to a lower yield of the desired product. The temperature and reaction time are critical for driving the reaction to completion. The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the intermediate and may require optimization of the decarboxylation conditions.
Troubleshooting Guides
Problem 1: Low Yield of 2-(2,2,2-trifluoroethyl)-diethyl malonate (Alkylation Step)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Ensure the use of a strong, anhydrous base like sodium ethoxide. - Use at least one equivalent of the base. - Verify the quality and dryness of the base. |
| Moisture in the Reaction | - Thoroughly dry all glassware before use. - Use anhydrous solvents. - Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon). |
| Side Reaction: Dialkylation | - Use a slight excess of diethyl malonate relative to the trifluoroethylating agent to favor mono-alkylation. - Add the trifluoroethylating agent slowly to the reaction mixture. |
| Low Reactivity of Alkylating Agent | - Ensure the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) is of high purity. - Consider using a more reactive leaving group if necessary. |
Problem 2: Incomplete Decarboxylation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Heating | - Increase the reaction temperature. Decarboxylation of malonic esters typically requires temperatures above 150 °C. - Prolong the reaction time and monitor the reaction progress by TLC or GC-MS. |
| Incomplete Hydrolysis (if applicable) | - If the decarboxylation is preceded by hydrolysis of the esters, ensure the hydrolysis is complete by using a sufficient amount of acid or base and adequate reaction time. |
| Steric Hindrance | - While less of a concern with the trifluoroethyl group, highly substituted malonic esters can be more difficult to decarboxylate. Ensure vigorous heating. |
Problem 3: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - Purify the crude product by fractional distillation. |
| Dialkylated Byproduct | - Minimize its formation during the alkylation step (see Problem 1). - Separate the desired product from the higher-boiling dialkylated byproduct by careful fractional distillation. |
| Hydrolysis of the Ester | - Avoid exposure of the final product to acidic or basic conditions for prolonged periods, especially at elevated temperatures. - Ensure the work-up procedure is performed promptly and under neutral or slightly acidic conditions. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagents:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl malonate
-
2,2,2-Trifluoroethyl tosylate
-
-
Procedure: a. Prepare a solution of sodium ethoxide in anhydrous ethanol in the reaction flask under an inert atmosphere. b. Add diethyl malonate dropwise to the stirred solution at room temperature. c. After the addition is complete, add 2,2,2-trifluoroethyl tosylate dropwise. d. Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed. e. Cool the reaction mixture, neutralize with a dilute acid (e.g., HCl), and remove the ethanol under reduced pressure. f. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-(2,2,2-trifluoroethyl)-diethyl malonate.
Step 2: Decarboxylation to this compound
-
Apparatus: A round-bottom flask equipped with a distillation apparatus.
-
Procedure: a. Place the crude 2-(2,2,2-trifluoroethyl)-diethyl malonate in the flask. b. Heat the flask to a temperature sufficient for decarboxylation (typically >150 °C). c. The this compound will distill as it is formed. d. Collect the distillate and purify it further by fractional distillation if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Scaling Up Ethyl 4,4,4-trifluorobutyrate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4,4,4-trifluorobutyrate.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound, with a focus on challenges encountered during scale-up.
Issue 1: Low Yield in Claisen Condensation for Ethyl 4,4,4-trifluoroacetoacetate Intermediate
Q: We are experiencing lower than expected yields during the Claisen condensation of ethyl trifluoroacetate and ethyl acetate. What are the potential causes and solutions?
A: Low yields in this crucial step are often attributed to side reactions, incomplete reactions, or suboptimal reaction conditions, especially during scale-up.
Possible Causes & Troubleshooting Steps:
-
Self-Condensation of Ethyl Acetate: The enolate of ethyl acetate can react with itself, reducing the amount available to react with the ethyl trifluoroacetate.
-
Solution: Slowly add the ethyl acetate to the reaction mixture containing the base and ethyl trifluoroacetate. This keeps the instantaneous concentration of the ethyl acetate enolate low, favoring the desired cross-condensation.
-
-
Improper Base Selection or Handling: The choice and handling of the base are critical. Sodium ethoxide is commonly used, but its efficacy can be compromised by moisture. Sodium hydride, while effective, presents significant safety hazards on a large scale due to the evolution of hydrogen gas.[1]
-
Solution: Ensure the use of a dry, high-purity base. If using sodium ethoxide, prepare it fresh or use a commercially available solution in ethanol. When using sodium hydride, ensure the system is under an inert atmosphere and has proper ventilation and gas scrubbing capabilities.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and side reactions.
-
Solution: Maintain the recommended temperature range for the addition of reactants (typically 5-20°C) and the subsequent reaction period (40-60°C).[2] Use a reliable cooling system to manage the exothermic nature of the reaction, especially in larger reactors.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using in-process controls like GC or HPLC. Extend the reaction time if necessary, based on the analytical data.
-
Issue 2: Challenges in the Decarboxylation of Ethyl 4,4,4-trifluoroacetoacetate
Q: We are facing difficulties in the decarboxylation step to convert ethyl 4,4,4-trifluoroacetoacetate to this compound. What are the common problems?
A: The decarboxylation of β-keto esters can be challenging, particularly with fluorinated compounds.
Possible Causes & Troubleshooting Steps:
-
Incomplete Decarboxylation: The reaction may not be going to completion, leaving residual starting material.
-
Solution: Ensure the reaction temperature is sufficiently high (typically 120-130°C) and that the reaction is heated for an adequate duration.[3] The presence of water and a salt such as sodium chloride can facilitate this step.
-
-
Side Reactions: At elevated temperatures, other reactions can occur, leading to byproduct formation.
-
Solution: Optimize the reaction temperature and time to find a balance between complete decarboxylation and minimizing side reactions. The use of a high-boiling point solvent like DMSO can help maintain a consistent temperature.
-
-
Product Purity: The purity of the starting β-keto ester can affect the efficiency of the decarboxylation.
-
Solution: Ensure the ethyl 4,4,4-trifluoroacetoacetate is of sufficient purity before proceeding to the decarboxylation step.
-
Issue 3: Impurity Profile and Purification Challenges
Q: We are observing several impurities in our final product after distillation. How can we identify and minimize them?
A: Impurities can arise from various sources, including side reactions, unreacted starting materials, and decomposition products.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted Ethyl Trifluoroacetate | Incomplete Claisen condensation. | Optimize condensation reaction conditions (base, temperature, time). |
| Unreacted Ethyl Acetate | Incomplete Claisen condensation. | Use a slight excess of ethyl trifluoroacetate or optimize reaction conditions. |
| Ethyl Acetoacetate (from self-condensation) | Side reaction during Claisen condensation. | Controlled addition of ethyl acetate. |
| Byproducts from Decarboxylation | High temperature-induced side reactions. | Optimize decarboxylation temperature and time. |
| Residual Solvents (e.g., Ethanol, Toluene) | Inefficient removal during workup and distillation. | Use a rotary evaporator under reduced pressure and ensure efficient fractional distillation. |
Purification Troubleshooting:
-
Azeotrope Formation: Ethanol and ethyl acetate can form an azeotrope, making their complete removal by simple distillation difficult.[4]
-
Solution: Consider using a different solvent for extraction that does not form an azeotrope with the reactants or byproducts. Extractive distillation with a suitable entrainer can also be employed.
-
-
Product Volatility: this compound is a relatively volatile liquid, and losses can occur during solvent removal.
-
Solution: Use a well-controlled vacuum and temperature during rotary evaporation. A chilled condenser can help minimize losses.
-
-
Thermal Decomposition: Prolonged exposure to high temperatures during distillation can lead to product degradation.
-
Solution: Use vacuum distillation to lower the boiling point of the product. Ensure the residence time in the distillation unit is minimized.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns include:
-
Handling of Sodium Hydride: If used as the base in the Claisen condensation, it is highly reactive and produces flammable hydrogen gas upon contact with protic solvents or moisture.[1] All operations should be conducted under an inert atmosphere with proper grounding and ventilation.
-
Exothermic Reactions: Both the Claisen condensation and the subsequent neutralization with acid can be exothermic.[5] A robust cooling system and careful, controlled addition of reagents are essential to prevent thermal runaway.
-
Handling of Hydrogen Fluoride (HF): Although not directly used in this specific synthesis route, any potential for its formation as a byproduct from side reactions with fluorinated compounds at high temperatures necessitates extreme caution. HF is highly corrosive and toxic.[6][7][8][9] Ensure adequate ventilation and have appropriate personal protective equipment (PPE) and emergency response procedures in place.
-
Flammable Solvents: The process uses flammable solvents like ethanol and ethyl acetate. All equipment must be properly grounded to prevent static discharge, and the production area should be well-ventilated and equipped with fire suppression systems.
Q2: How can we monitor the progress of the reactions effectively during scale-up?
A2: In-process controls are crucial for monitoring reaction progress and ensuring consistency. Recommended analytical techniques include:
-
Gas Chromatography (GC): Ideal for monitoring the consumption of volatile starting materials like ethyl acetate and ethyl trifluoroacetate, and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the formation of the less volatile ethyl 4,4,4-trifluoroacetoacetate intermediate and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural confirmation and to identify byproducts in samples taken from the reaction mixture.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of starting material functional groups and the appearance of product functional groups.
Q3: What are the key considerations for catalyst selection and handling in the Claisen condensation step?
A3: The choice of base (catalyst) is critical for both yield and safety.
-
Sodium Ethoxide: A common and effective choice. It is crucial to use an anhydrous solution to prevent side reactions.[2]
-
Sodium Hydride: Offers high reactivity but poses significant safety risks due to hydrogen gas evolution, especially on a large scale.[1] Its use requires specialized equipment and handling procedures.
-
Catalyst Loading: The molar ratio of the base to the limiting reagent (typically ethyl trifluoroacetate) should be carefully controlled to ensure complete reaction without promoting excessive side reactions.
Q4: What are the best practices for the work-up and purification of this compound at an industrial scale?
A4:
-
Neutralization: After the Claisen condensation, the reaction mixture is typically neutralized with an acid. Slow, controlled addition of the acid is necessary to manage the exotherm.
-
Extraction: Use a suitable organic solvent for extraction. It's important to perform multiple extractions to maximize product recovery.
-
Washing: The organic layer should be washed with water and/or brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
-
Distillation: Fractional distillation under reduced pressure is the preferred method for purifying the final product. This allows for separation from higher and lower boiling point impurities while minimizing thermal degradation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation
This protocol is adapted from patent literature and is intended for laboratory-scale synthesis.[2] Scale-up should be conducted with appropriate engineering controls and safety assessments.
Materials:
-
Sodium ethoxide solution (20% in ethanol)
-
Ethyl acetate (anhydrous)
-
Ethyl trifluoroacetate
-
Concentrated sulfuric acid
-
Absolute ethanol
-
Dichloromethane
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charge the reactor with absolute ethanol.
-
Add the sodium ethoxide solution, followed by ethyl acetate, while stirring.
-
Cool the reaction mixture to 5-10°C.
-
Slowly add ethyl trifluoroacetate via the addition funnel, maintaining the temperature between 10-20°C.
-
After the addition is complete, warm the reaction mixture to 60°C and hold for 2 hours.
-
Cool the mixture to 10-15°C.
-
Slowly add concentrated sulfuric acid, keeping the temperature between 20-30°C.
-
Stir at 30°C for 2.5 hours.
-
Filter the resulting slurry to remove the precipitated sodium sulfate.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Decarboxylation of Ethyl 4,4,4-trifluoroacetoacetate
This protocol is based on a similar decarboxylation process described in the literature.[3]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride
-
Water
-
Dichloromethane
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate, DMSO, sodium chloride, and water.
-
Heat the mixture to 130°C and maintain for approximately 12 hours, monitoring the reaction by GC.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash with water (3x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the resulting crude this compound by fractional distillation.
Data Presentation
Table 1: Typical Reaction Conditions for Claisen Condensation
| Parameter | Value | Reference |
| Base | Sodium Ethoxide (15-20% in Ethanol) | [2] |
| Solvent | Absolute Ethanol / Tetrahydrofuran | [2] |
| Reactant Mole Ratio (Ethyl Acetate : Ethyl Trifluoroacetate) | 1.1 - 1.2 : 1.0 | [2] |
| Base Mole Ratio (Sodium Ethoxide : Ethyl Trifluoroacetate) | 1.2 - 1.5 : 1.0 | [2] |
| Addition Temperature | 5 - 20 °C | [2] |
| Reaction Temperature | 40 - 60 °C | [2] |
| Reaction Time | 2 - 4 hours | [2] |
| Typical Yield | 82 - 86 % | [2] |
| Typical Purity (after distillation) | 95 - 97 % | [2] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H9F3O2 |
| Molecular Weight | 170.13 g/mol |
| Boiling Point | 127 °C (lit.) |
| Density | 1.16 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.3516 (lit.) |
Mandatory Visualization
Caption: Synthetic workflow for this compound production.
Caption: Logical troubleshooting flow for production issues.
References
- 1. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. icheme.org [icheme.org]
- 9. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Stability and degradation of Ethyl 4,4,4-trifluorobutyrate under reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of Ethyl 4,4,4-trifluorobutyrate under common laboratory reaction conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a versatile and reactive building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability is significantly influenced by the reaction conditions. The electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack compared to its non-fluorinated analogs. While generally stable under neutral, anhydrous conditions at moderate temperatures, its stability decreases in the presence of acids, bases, and nucleophiles.
Q2: How does the trifluoromethyl group affect the hydrolytic stability of the ester?
A2: The trifluoromethyl group significantly accelerates hydrolysis. The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon more electron-deficient and, therefore, a better target for nucleophiles like water or hydroxide ions. This increased reactivity leads to faster hydrolysis rates under both acidic and basic conditions compared to simple alkyl esters.
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
A3: Under both acidic and basic aqueous conditions, the primary degradation products of this compound are 4,4,4-trifluorobutyric acid and ethanol. The hydrolysis reaction involves the cleavage of the ester bond.
Q4: What is the thermal stability of this compound?
Q5: Is this compound stable to atmospheric conditions?
A5: In the gas phase, this compound is subject to degradation by hydroxyl (OH) radicals.[6] Its estimated tropospheric lifetime is approximately 6 days.[6] This is primarily of environmental concern and is unlikely to be a significant degradation pathway in a laboratory setting.
Troubleshooting Guides
Issue 1: Low yield or incomplete reaction when using this compound as a reactant.
| Possible Cause | Suggested Solution |
| Degradation under basic conditions: The reaction is run with a strong base (e.g., NaOH, KOH, LDA), leading to saponification (hydrolysis) of the ester. | If possible, use non-nucleophilic or sterically hindered bases.Run the reaction at lower temperatures to minimize the rate of hydrolysis.Use anhydrous conditions to prevent hydrolysis.Consider a different synthetic route that avoids strongly basic conditions. |
| Degradation under acidic conditions: The reaction is conducted in the presence of strong acids (e.g., H₂SO₄, HCl) and water, causing acid-catalyzed hydrolysis. | Ensure anhydrous conditions if water is not essential for the reaction.Use milder acidic catalysts or limit the amount of strong acid used.Reduce the reaction temperature and time. |
| Reaction with nucleophiles: The intended nucleophile is reacting at the ester carbonyl instead of the desired reaction site. | Protect the ester group if it is not the intended reaction site.Use a less nucleophilic reagent if possible.Modify the reaction conditions (e.g., temperature, solvent) to favor the desired reaction pathway. |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Suggested Solution |
| Formation of 4,4,4-trifluorobutyric acid: This is a strong indication of ester hydrolysis. | Strictly control the water content of your reagents and solvents.If the reaction is aqueous, consider that this byproduct may be unavoidable and plan for its separation during workup. |
| Side reactions with solvents: Protic solvents (e.g., methanol, ethanol) can participate in transesterification reactions, especially in the presence of an acid or base catalyst. | Use aprotic solvents (e.g., THF, DCM, acetonitrile) where appropriate. |
Data Summary
Stability Overview
| Condition | Stability | Primary Degradation Pathway | Key Degradation Products |
| Neutral, Anhydrous | Generally Stable | - | - |
| Aqueous Acid (e.g., pH < 4) | Unstable | Acid-catalyzed hydrolysis | 4,4,4-Trifluorobutyric acid, Ethanol |
| Aqueous Base (e.g., pH > 8) | Highly Unstable | Base-mediated hydrolysis (saponification) | 4,4,4-Trifluorobutyrate salt, Ethanol |
| Elevated Temperatures (> 150-200°C) | Potentially Unstable | Thermal decomposition (details not well-documented) | Complex mixture, potentially including HF elimination products |
| Atmospheric | Limited (degrades over days) | Reaction with OH radicals | Various oxidation products |
Experimental Protocols
Protocol: General Assessment of Stability to Acidic or Basic Conditions
This protocol provides a general method for evaluating the stability of this compound to specific acidic or basic conditions.
1. Materials:
- This compound
- Anhydrous solvent (e.g., THF, Acetonitrile)
- Aqueous acidic solution (e.g., 1M HCl) or basic solution (e.g., 1M NaOH)
- Internal standard (e.g., dodecane, undecane)
- GC-MS or HPLC for analysis
2. Procedure: a. Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL of the ester and 1 mg/mL of the standard). b. In a reaction vial, add a measured volume of the stock solution. c. At time t=0, add the acidic or basic solution to the vial. The ratio of organic solvent to aqueous solution should be determined based on the intended reaction conditions. d. Stir the reaction mixture at a controlled temperature (e.g., room temperature, 50 °C). e. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the organic layer. f. Quench the reaction in the aliquot if necessary (e.g., by neutralizing with a base or acid). g. Analyze the aliquot by GC-MS or HPLC to determine the concentration of remaining this compound relative to the internal standard.
3. Data Analysis:
- Plot the concentration of this compound versus time.
- From this data, the rate of degradation and the half-life under the tested conditions can be determined.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. This compound = 98 371-26-6 [sigmaaldrich.com]
- 6. Kinetics of the reaction of OH radical with ethylfluoroacetate, this compound, and butylfluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4,4,4-trifluorobutyrate
Welcome to the technical support center for the purification of Ethyl 4,4,4-trifluorobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the removal of common impurities encountered during the synthesis of this fluorinated ester.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of this compound.
Q1: My crude this compound has a low pH and a sharp, acidic odor. What is the likely impurity and how can I remove it?
A1: The most probable impurity is unreacted 4,4,4-trifluorobutyric acid, a common starting material in esterification reactions. This acidic impurity can be effectively removed by an aqueous wash.
-
Solution: Perform a liquid-liquid extraction using a separatory funnel. Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The acidic impurity will be neutralized to its corresponding sodium salt, which is soluble in the aqueous layer. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper). Follow with a brine wash to remove excess water and then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Q2: After an aqueous wash, my product still shows a significant peak corresponding to a low-boiling point impurity in the GC-MS analysis. What could this be?
A2: This is likely residual ethanol, the alcohol used in the esterification. Ethanol has some solubility in organic layers and may not be completely removed by washing.
-
Solution: Fractional distillation is the most effective method to remove residual ethanol. Due to the significant difference in boiling points between ethanol (~78 °C) and this compound (127 °C), a careful fractional distillation should provide a good separation.[1][2]
Q3: I'm observing impurities with similar mass spectra to my product, but with different retention times. How can I separate these?
A3: These are likely other fluorinated byproducts, which can have similar polarities to the desired product, making separation by distillation difficult. Flash column chromatography is the recommended technique in this scenario.
-
Solution: Use flash column chromatography with a silica gel stationary phase. The choice of eluent is crucial. A good starting point is a non-polar/polar solvent system like hexanes/ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurity spots. Aim for an Rf value of approximately 0.3 for the product.
Q4: My compound is not retaining on the silica gel column and is eluting with the solvent front. What should I do?
A4: This indicates that your eluent system is too polar for your compound.
-
Solution: Decrease the polarity of your eluent. For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes. If your compound is very non-polar, you may need to use a very non-polar eluent system, such as pure hexanes or a mixture of hexanes with a very small amount of a slightly more polar solvent like dichloromethane.
Q5: I am seeing peak tailing for my compound during GC-MS analysis. What could be the cause?
A5: Peak tailing in GC analysis can be caused by several factors, including active sites on the column, the presence of polar impurities, or column degradation.
-
Solution:
-
Check for Acidic Impurities: Ensure all acidic impurities have been removed by an aqueous wash, as these can interact with the column.
-
Use a Deactivated Column: Employ a GC column with a deactivated stationary phase to minimize interactions with polar analytes.
-
Column Maintenance: Bake out the column according to the manufacturer's instructions to remove any contaminants. If the problem persists, the column may need to be replaced.
-
Data Presentation
The following tables summarize the expected purity of this compound at different stages of purification. The data is representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
Table 1: Purity Profile of Crude this compound
| Compound | Typical Concentration (%) |
| This compound | 85 - 90 |
| 4,4,4-Trifluorobutyric Acid | 5 - 10 |
| Ethanol | 2 - 5 |
| Other Fluorinated Byproducts | 1 - 3 |
Table 2: Purity of this compound After Aqueous Wash
| Compound | Typical Concentration (%) |
| This compound | 90 - 95 |
| 4,4,4-Trifluorobutyric Acid | < 0.5 |
| Ethanol | 2 - 5 |
| Other Fluorinated Byproducts | 1 - 3 |
Table 3: Purity of this compound After Fractional Distillation
| Compound | Typical Concentration (%) |
| This compound | > 98 |
| Ethanol | < 0.1 |
| Other Fluorinated Byproducts | 1 - 2 |
Table 4: Purity of this compound After Flash Column Chromatography
| Compound | Typical Concentration (%) |
| This compound | > 99 |
| Other Fluorinated Byproducts | < 0.5 |
Experimental Protocols
Protocol 1: Aqueous Wash for Removal of Acidic Impurities
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution).
-
Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic layer and swirl to dry. The drying agent should no longer clump together when the solution is dry.
-
Filter or decant the dried organic layer to remove the drying agent.
Protocol 2: Fractional Distillation
Diagram: Fractional Distillation Setup
References
Monitoring the progress of reactions involving Ethyl 4,4,4-trifluorobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4,4-trifluorobutyrate. The information is designed to address specific issues encountered during the monitoring of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?
A1: The most common and effective techniques for monitoring reactions involving this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly powerful and sensitive tool for quantitative analysis and tracking of reactive intermediates.[2]
Q2: How can ¹⁹F NMR be used to monitor reaction progress quantitatively?
A2: ¹⁹F NMR spectroscopy allows for direct and sensitive monitoring of reactions involving fluorinated compounds like this compound.[2][3] By integrating the distinct ¹⁹F NMR resonances corresponding to the starting material, intermediates, and products, you can determine their relative concentrations over time.[2] The inclusion of a stable, fluorinated internal standard with a known concentration is crucial for accurate quantification of reaction yield and kinetics.[4]
Q3: What are the main challenges when analyzing fluorinated compounds like this compound with LC-MS?
A3: A primary challenge in LC-MS analysis of fluorinated compounds is the potential for contamination from fluoropolymers, such as PTFE, commonly used in LC-MS systems.[5] This can lead to significant background noise. Additionally, the unique hydrophobic and lipophobic properties of fluorinated molecules can result in unusual retention behavior on standard reversed-phase columns.[5]
Q4: What types of reactions involving this compound are commonly monitored?
A4: Common reactions include hydrolysis (conversion to 4,4,4-trifluorobutanoic acid), transesterification (exchange of the ethyl group with another alcohol), and amide formation (reaction with an amine to form an amide).[3][6][7] Each of these transformations can be monitored by tracking the disappearance of the starting ester and the appearance of the corresponding product.
Troubleshooting Guides
Gas Chromatography (GC) & GC-MS Analysis
Q: My peaks for fluorinated analytes are showing poor shape (fronting or tailing). What could be the cause?
A: Poor peak shape is a common issue.
-
Peak Fronting is often caused by column overload. To resolve this, try diluting your sample or increasing the split ratio.[8]
-
Peak Tailing can indicate activity in the inlet liner or the column, especially with active compounds.[9] Ensure you are using a properly deactivated inlet liner and column. Cleaning the inlet or trimming the first few inches of the column can also help.[10]
Q: I am observing extraneous or "ghost" peaks in my chromatogram. What is the source?
A: Ghost peaks usually stem from contamination.
-
Contaminated Syringe or Rinse Solvent: Replace the rinse solvent and clean or replace the syringe.[10]
-
Contaminated Injector: Clean the injector and replace the inlet liner and septum.[9]
-
Carrier Gas Impurities: Ensure high-purity gas is used and that gas traps are functional. A blank run after the system has been idle for several hours can help determine if the gas lines are contaminated.[8][11]
High-Performance Liquid Chromatography (HPLC) Analysis
Q: My retention times are shifting between runs. How can I stabilize them?
A: Retention time instability is often due to insufficient system equilibration.[5] Ensure the column is thoroughly flushed with the mobile phase before starting an analytical sequence. Temperature fluctuations can also affect retention, so using a column oven is recommended.
Q: Why am I seeing significant background noise or "memory effects" in my LC-MS after analyzing fluorinated samples?
A: This is a known issue with fluorinated compounds. Many standard LC-MS components (tubing, frits) are made of fluoropolymers (e.g., PTFE), which can leach and create background noise or adsorb the analyte, causing it to elute in subsequent runs (memory effect).[5] Using PEEK tubing and fluoropolymer-free components where possible can mitigate this issue. A thorough system wash with a strong solvent after analysis is also recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹⁹F NMR signals are very broad. What are the potential reasons?
A: Broad NMR peaks can arise from several factors:
-
Low Solubility: If the compound is not fully dissolved in the deuterated solvent, it can lead to broad lines. Try using a different solvent or gently warming the sample.[5]
-
Chemical Exchange: The fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale. Acquiring spectra at different temperatures can help confirm this.[5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.[5]
Q: My quantitative ¹⁹F NMR results are not accurate or reproducible. What should I check?
A: For accurate quantitative NMR (qNMR), complete relaxation of the nuclei is essential. Fluorine nuclei can have long T1 relaxation times. Ensure you are using a sufficiently long relaxation delay (d1), which can be up to 25 seconds for some fluorine nuclei, to allow for full relaxation between pulses.[4] Insufficient relaxation will lead to signal loss and inaccurate integration.[4]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by ¹⁹F NMR
-
Sample Preparation:
-
In a clean NMR tube, dissolve a precise amount of a stable fluorinated internal standard (e.g., trifluorotoluene) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a known quantity of the reaction starting material (this compound).
-
Acquire an initial (t=0) ¹⁹F NMR spectrum to establish the initial concentrations.
-
Initiate the chemical reaction directly in the NMR tube if possible, or take aliquots from a larger reaction vessel at specific time points. For aliquots, ensure the reaction is quenched immediately if necessary.
-
-
NMR Acquisition:
-
Use a spectrometer equipped for ¹⁹F detection.
-
Set a long relaxation delay (e.g., 5-10 times the longest T1, or a default of 25 seconds if T1 is unknown) to ensure quantitative accuracy.[4]
-
Acquire spectra at regular time intervals until the reaction is complete.
-
-
Data Processing:
-
Apply a baseline correction to all spectra.[4]
-
Reference the spectra consistently.
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species relative to the constant concentration of the internal standard to determine reaction conversion and yield over time.[4]
-
Protocol 2: GC-MS Analysis of Reaction Aliquots
-
Sample Preparation:
-
At designated time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate) that contains an internal standard.
-
If necessary, perform a work-up (e.g., washing with brine, drying with Na₂SO₄) to remove non-volatile components.
-
Further dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Instrument Settings (Typical):
-
Injector: 250 °C, Split mode (e.g., 100:1 split ratio).[12]
-
Column: A mid-polarity stationary phase, such as one containing trifluoropropyl groups, often provides good selectivity for fluorinated compounds.[5] A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different volatilities.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
MS Detector: Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 30–350.[12]
-
-
Data Analysis:
-
Identify peaks for the starting material, product, and internal standard based on their retention times and mass spectra.
-
Quantify the relative peak areas to monitor the consumption of the reactant and the formation of the product over time.
-
Data Presentation
Table 1: Typical Analytical Parameters for Monitoring this compound (ETFB) Reactions
| Parameter | GC-MS | HPLC | ¹⁹F NMR |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | C18 or Perfluorophenyl (PFP)[5][13] | N/A |
| Mobile Phase / Carrier Gas | Helium | Acetonitrile/Water Gradient[14] | N/A |
| Detector | Mass Spectrometer (EI) | UV (e.g., 210 nm) or MS | ¹⁹F Probe |
| Typical Retention Time | Dependent on method | Dependent on method | N/A |
| Analyte Identification | Retention Time & Mass Spectrum | Retention Time & UV/MS Spectrum | Chemical Shift |
| Quantification | Peak Area vs. Internal Std. | Peak Area vs. Internal Std. | Signal Integral vs. Internal Std. |
Table 2: Hydrolytic Stability of Fluorinated Ethyl Esters
| Compound | pH | Half-life (t₁/₂) | Relative Hydrolysis Rate |
| Ethyl Ester | 11 | Slower | 1x |
| Monofluoroethyl Ester | 11 | Faster | ~8x faster than ethyl ester |
| Difluoroethyl Ester | 11 | Even Faster | ~24-32x faster than ethyl ester |
| Trifluoroethyl Ester | 11 | 6.4 ± 1.7 min | ~70-90x faster than ethyl ester |
| Data derived from studies on peptide models, illustrating the trend of increasing hydrolysis rate with increased fluorination.[3] |
Visualizations
Caption: A typical experimental workflow for monitoring reaction progress.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. B-161 Liquid chromatography/mass spectrometry analysis of ethyl glucuronide and ethyl sulfate using a perfluorophenyl stationary phase | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Selectivity with Ethyl 4,4,4-trifluorobutyrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Ethyl 4,4,4-trifluorobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound that influence reaction selectivity?
A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has two major effects on the reactivity of the molecule:
-
Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is more susceptible to nucleophilic attack compared to its non-fluorinated analog, ethyl butyrate.
-
Increased Acidity of α-Protons: The protons on the carbon adjacent to the carbonyl group (α-protons) are more acidic, facilitating enolate formation.
These factors can lead to both desired reactivity and potential side reactions, making selectivity a key consideration in experimental design.
Q2: In which common reactions is this compound used where selectivity is a concern?
A2: Selectivity is a primary concern in several key reaction types involving this compound, including:
-
Selective Reduction: Reducing the ester to the corresponding alcohol (4,4,4-trifluorobutanol) without affecting the -CF3 group.
-
Controlled Hydrolysis (Saponification): Hydrolyzing the ester to the carboxylic acid (4,4,4-trifluorobutanoic acid) under conditions that prevent unwanted side reactions.
-
Acylation Reactions (e.g., Friedel-Crafts): Using the butyrate moiety to acylate aromatic rings, where regioselectivity and prevention of side reactions are critical.
-
Condensation Reactions (e.g., Claisen): Utilizing the enolate in reactions where self-condensation or cross-condensation needs to be controlled.
Troubleshooting Guides
Issue 1: Low Yield or Poor Selectivity in the Reduction of the Ester Group
Q: I am trying to reduce the ester group of this compound to the corresponding alcohol, but I am getting low yields and a mixture of products. What could be the issue?
A: This is a common challenge. The high reactivity of the fluorinated ester can lead to over-reduction or side reactions if not properly controlled. Here are some potential causes and solutions:
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH4) can sometimes be too reactive, leading to side reactions.
-
Solution: Consider using a milder reducing agent. A combination of sodium borohydride (NaBH4) with an activating agent like calcium chloride (CaCl2) can be effective for the selective reduction of esters.
-
-
Reaction Temperature: High temperatures can promote side reactions and decomposition.
-
Solution: Maintain a controlled temperature throughout the reaction. For the NaBH4/CaCl2 system, a temperature of around 70°C is often optimal.
-
-
Solvent Choice: The solvent can significantly influence the reactivity of the reducing agent.
-
Solution: Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reduction as it solubilizes the reactants well and is relatively inert under the reaction conditions.
-
-
Work-up Procedure: Improper work-up can lead to product loss.
-
Solution: A careful work-up involving quenching the reaction, extraction, and purification is crucial.
-
Issue 2: Incomplete Reaction or Side Product Formation During Hydrolysis (Saponification)
Q: I am attempting to hydrolyze this compound to 4,4,4-trifluorobutanoic acid, but the reaction is either incomplete or I am observing unexpected byproducts. What should I troubleshoot?
A: The electron-withdrawing nature of the -CF3 group can affect the stability of the ester and the reactivity of the resulting carboxylate. Here are some troubleshooting tips:
-
Base Strength and Stoichiometry: Insufficient or overly strong base can lead to issues.
-
Solution: Use a moderate excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). A 1M aqueous solution is typically sufficient.
-
-
Reaction Time and Temperature: The reaction may be slow at room temperature.
-
Solution: Heating the reaction mixture under reflux can drive the reaction to completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
-
-
Solvent System: A single-phase solvent system is often not ideal for ester hydrolysis.
-
Solution: A mixture of an alcohol (like methanol or ethanol) and water is recommended to ensure the solubility of both the ester and the hydroxide base.
-
-
Acidification Step: Incomplete protonation of the carboxylate during work-up will result in low yields of the desired carboxylic acid.
-
Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with a strong acid like hydrochloric acid (HCl) to a pH of 1-2 to ensure complete protonation of the carboxylate.
-
Experimental Protocols
Protocol 1: Selective Reduction of this compound to 4,4,4-trifluorobutanol
This protocol is adapted from a patented synthesis method and is designed for the selective reduction of the ester functionality.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Calcium chloride (CaCl2)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a three-necked flask, add anhydrous THF.
-
To the THF, add this compound (1.0 eq).
-
Add sodium borohydride (1.2-1.5 eq) to the mixture and stir for 1 hour at room temperature.
-
In batches, add calcium chloride (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 70°C and monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture and add a saturated aqueous solution of NaCl to quench the reaction.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 4,4,4-trifluorobutanol.
Quantitative Data (Example from Patent CN105237340A):
| Reactant/Product | Amount | Molar Ratio | Yield | Purity (GC) |
| This compound | 44.36 g | 1.0 | - | - |
| Sodium Borohydride | 14.19 g | ~1.45 | - | - |
| Calcium Chloride | 33.29 g | ~1.16 | - | - |
| 4,4,4-trifluorobutanol | 27.68 g | - | 86.03% | 99.53% |
Protocol 2: Controlled Hydrolysis of this compound
This protocol provides a general method for the saponification of esters, which can be adapted for this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H2O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a 30% aqueous solution of NaOH.
-
Heat the mixture to reflux and stir for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with ethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase with concentrated HCl to a pH of 1-2.
-
Extract the acidified aqueous phase with ethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 4,4,4-trifluorobutanoic acid.
Visualizations
Caption: Workflow for the selective reduction of this compound.
Caption: Workflow for the controlled hydrolysis of this compound.
Caption: Troubleshooting logic for common selectivity issues.
Troubleshooting common issues in Ethyl 4,4,4-trifluorobutyrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,4,4-trifluorobutyrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the two primary synthesis routes for this compound:
Route 1: Two-Step Synthesis via Diethyl Malonate
This route involves the substitution reaction of diethyl malonate with a trifluoroethylating agent, followed by decarboxylation.
-
Question 1: Why is my yield low in the first step (substitution reaction)?
Answer: Low yields in the substitution reaction between diethyl malonate and 2,2,2-trifluoroethyl p-toluenesulfonate can be attributed to several factors. Incomplete deprotonation of diethyl malonate is a common issue. Ensure you are using a sufficiently strong and anhydrous base. The reaction temperature is also critical; it should be high enough to proceed but low enough to minimize side reactions. Finally, the purity of your starting materials, particularly the absence of water, is crucial for a successful reaction.
Troubleshooting Flowchart for Low Yield in Substitution Reaction:
Troubleshooting workflow for low yield in the substitution step. -
Question 2: I am observing incomplete decarboxylation in the second step. What should I do?
Answer: Incomplete decarboxylation of 2-(2,2,2-trifluoroethyl)-diethyl malonate is often due to suboptimal reaction temperature or insufficient reaction time. This reaction typically requires high temperatures (120-130 °C) to proceed to completion. The presence of water and a salt, such as sodium chloride, is also crucial for facilitating this step. Ensure your reaction is heated adequately and for a sufficient duration, monitoring the progress by techniques like GC-MS.
-
Question 3: What are the common byproducts in the two-step synthesis?
Answer: In the substitution step, a common byproduct is the dialkylated malonate, where two trifluoroethyl groups react with one molecule of diethyl malonate. This can be minimized by controlling the stoichiometry of the reactants. During decarboxylation, incomplete reaction will leave unreacted starting material. Side reactions can also lead to the formation of various esters and other degradation products, especially at very high temperatures.
Route 2: Claisen Condensation Approach
This route involves the Claisen condensation of ethyl trifluoroacetate with ethyl acetate to form ethyl 4,4,4-trifluoroacetoacetate, a precursor that can be further modified.
-
Question 4: My Claisen condensation is giving a low yield of ethyl 4,4,4-trifluoroacetoacetate. What could be the issue?
Answer: Low yields in the Claisen condensation are often due to the presence of moisture, which consumes the strong base (e.g., sodium ethoxide, sodium hydride) required for the reaction.[1] Using anhydrous solvents and reagents is critical. The choice and handling of the base are also important; freshly prepared sodium ethoxide is recommended.[1] The reaction temperature should be carefully controlled, as side reactions can occur at higher temperatures.
-
Question 5: I am observing the formation of a stable intermediate and the reaction is not proceeding. Why?
Answer: In the Claisen condensation between ethyl trifluoroacetate and ethyl acetate, a stable ethanol hemiketal of ethyl trifluoroacetoacetate can be formed. This intermediate, ethyl 3-ethoxy-3-hydroxy-4,4,4-trifluorobutanoate, is formed after neutralization. To obtain the desired ethyl trifluoroacetoacetate, this hemiketal needs to be hydrolyzed, typically with the removal of ethanol.
-
Question 6: What are the common side products in the Claisen condensation for this synthesis?
Answer: A common side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. However, the higher electrophilicity of the carbonyl carbon in ethyl trifluoroacetate generally favors the desired cross-condensation. Other potential side products can arise from further reactions of the product, especially if the reaction temperature is not well-controlled.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-(2,2,2-trifluoroethyl)-diethyl malonate (Substitution Step)
| Catalyst | Solvent | Temperature (°C) | Molar Ratio (Malonate:Tosylate) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | 78 | 1.2:1 | 6 | ~85 |
| Sodium Hydride | THF | 65-70 | 1.1:1 | 5 | ~90 |
| Potassium Carbonate | DMF | 80 | 1.5:1 | 8 | ~80 |
Table 2: Effect of Conditions on the Decarboxylation of 2-(2,2,2-trifluoroethyl)-diethyl malonate
| Solvent | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| DMSO | NaCl, H₂O | 130 | 12 | 98.39 | 95.87[2] |
| DMF | LiCl, H₂O | 140 | 10 | ~95 | ~94 |
| HMPA | K₂CO₃, H₂O | 125 | 14 | ~92 | ~93 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate
-
To a solution of diethyl malonate (1.0-1.2 equivalents) in an anhydrous solvent such as THF or ethanol, add a basic catalyst like sodium ethoxide or sodium hydride (1.5 equivalents) under an inert atmosphere.
-
Heat the mixture to 65-70 °C.
-
Add 2,2,2-trifluoroethyl p-toluenesulfonate (1 equivalent) dropwise to the reaction mixture.
-
Maintain the reaction temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Step 2: Decarboxylation to this compound
-
Dissolve 2-(2,2,2-trifluoroethyl)-diethyl malonate in a high-boiling polar aprotic solvent like DMSO.
-
Add sodium chloride (0.2-0.4 parts by weight relative to the malonate) and a small amount of water.
-
Heat the reaction mixture to 120-130 °C and monitor the reaction by GC.[2]
-
The reaction is typically complete within 12 hours.[2]
-
After completion, cool the reaction mixture and add water.
-
Extract the product with a suitable solvent like dichloromethane.
-
Wash the organic phase with water multiple times.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
The final product, this compound, can be further purified by distillation.
Protocol 2: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation
-
In a reaction vessel under an inert atmosphere, prepare sodium ethoxide by reacting sodium metal with anhydrous ethanol, or use a commercial solution.
-
Add an organic solvent such as absolute ethanol or ethyl acetate.
-
Add ethyl acetate to the reaction mixture.
-
Cool the mixture to 5-10 °C.
-
Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.[3]
-
After the addition is complete, raise the temperature to 40-60 °C and react for 1-3 hours.[3]
-
Cool the reaction mixture to 10-15 °C and slowly add an acid (e.g., concentrated hydrochloric acid or acetic acid) to neutralize the mixture, keeping the temperature between 20-30 °C.[3]
-
After neutralization, stir for an additional 1-2.5 hours at 30-50 °C.[3]
-
Filter the resulting precipitate (sodium salt) and wash the filter cake with ethyl acetate.
-
The filtrate, containing the product, is then purified by reduced pressure distillation.
Visualizations
Logical Relationship for Synthesis Route Selection:
Experimental Workflow for the Two-Step Synthesis:
References
Validation & Comparative
A Tale of Two Esters: Unveiling the Heightened Reactivity of Ethyl 4,4,4-trifluorobutyrate
A comprehensive analysis for researchers, scientists, and drug development professionals reveals the significant impact of trifluorination on the chemical reactivity of butyrate esters. Experimental data underscores the enhanced electrophilicity of the carbonyl carbon and increased acidity of α-protons in Ethyl 4,4,4-trifluorobutyrate compared to its non-fluorinated counterpart, ethyl butyrate.
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science, primarily due to the profound effects on a compound's physicochemical and biological properties. A case in point is the comparison between this compound and ethyl butyrate, where the presence of a trifluoromethyl group dramatically alters the ester's reactivity. This guide delves into the comparative reactivity of these two compounds, supported by experimental data and detailed protocols, to provide a clear understanding for professionals in the chemical sciences.
Enhanced Reactivity of the Carbonyl Group
The electron-withdrawing nature of the three fluorine atoms in this compound plays a pivotal role in activating the ester functionality. The strong inductive effect of the trifluoromethyl group pulls electron density away from the carbonyl carbon, rendering it significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.[1][2] This increased reactivity is particularly evident in hydrolysis reactions.
Comparative Hydrolysis Rates
Table 1: Physicochemical Properties of this compound and Ethyl Butyrate
| Property | This compound | Ethyl Butyrate |
| Molecular Formula | C₆H₉F₃O₂ | C₆H₁₂O₂ |
| Molecular Weight | 170.13 g/mol [3] | 116.16 g/mol |
| Boiling Point | 127 °C[4] | 121 °C |
| Density | 1.16 g/mL at 25 °C[5] | 0.879 g/mL at 25 °C |
Increased Acidity of α-Protons and Implications for Enolate Formation
The electron-withdrawing effect of the trifluoromethyl group also extends to the α-protons (the hydrogen atoms on the carbon adjacent to the carbonyl group). This inductive effect stabilizes the conjugate base (the enolate) formed upon deprotonation, thereby increasing the acidity of the α-protons. This heightened acidity has significant implications for reactions that proceed via an enolate intermediate, such as the Claisen condensation.
Claisen Condensation: A Comparative Outlook
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the enolate of one ester molecule attacking the carbonyl group of another.[6] The increased acidity of the α-protons in this compound facilitates the formation of the enolate ion, even with weaker bases, and at a faster rate compared to ethyl butyrate.[7] This leads to a more efficient and often higher-yielding Claisen condensation.
Experimental Protocols
The following are generalized experimental protocols for conducting hydrolysis and Claisen condensation reactions, which can be adapted for a direct comparative study of this compound and ethyl butyrate.
Protocol 1: Comparative Basic Hydrolysis
Objective: To compare the rate of hydrolysis of this compound and ethyl butyrate under basic conditions.
Materials:
-
This compound
-
Ethyl butyrate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol (or other suitable solvent)
-
Quenching solution (e.g., dilute HCl)
-
Internal standard for GC or HPLC analysis
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Prepare separate reaction mixtures for each ester. In a temperature-controlled reaction vessel, dissolve a known concentration of the ester and the internal standard in the chosen solvent.
-
Initiate the reaction by adding a known volume of the NaOH solution.
-
At regular time intervals, withdraw an aliquot from the reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining ester.
-
Plot the concentration of the ester versus time and determine the initial rate of reaction for both esters.
Protocol 2: Comparative Claisen Condensation
Objective: To compare the yield of the Claisen condensation product for this compound and ethyl butyrate under identical conditions.
Materials:
-
This compound
-
Ethyl butyrate
-
Strong base (e.g., sodium ethoxide, lithium diisopropylamide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Acidic workup solution (e.g., dilute HCl)
-
Apparatus for reactions under inert atmosphere
Procedure:
-
Set up two parallel reactions, one for each ester, under an inert atmosphere (e.g., nitrogen or argon).
-
To a solution of the base in the anhydrous solvent at a suitable temperature (e.g., -78 °C for LDA), slowly add the respective ester.
-
Allow the reaction to proceed for a specific period.
-
Quench the reaction by adding the acidic workup solution.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the product (e.g., by column chromatography) and determine the yield for both reactions.
Visualizing the Reactivity Difference
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reactivity of the two esters.
Caption: Generalized workflow for the Claisen condensation.
Conclusion
The presence of the trifluoromethyl group in this compound significantly enhances its reactivity compared to ethyl butyrate. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons. These fundamental differences in electronic properties translate to faster reaction rates in processes like hydrolysis and more efficient enolate formation for reactions such as the Claisen condensation. For researchers and professionals in drug development and materials science, understanding and leveraging the heightened reactivity of fluorinated esters like this compound is crucial for the design and synthesis of novel molecules with desired properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4,4-三氟丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound = 98 371-26-6 [sigmaaldrich.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic Analysis of Fluorinated vs. Non-Fluorinated Butyrate Esters
This guide provides a detailed spectroscopic comparison between a standard butyrate ester, ethyl butyrate, and its fluorinated counterpart, ethyl 4,4,4-trifluorobutyrate. The introduction of fluorine atoms into organic molecules profoundly alters their electronic properties, which in turn leads to significant and predictable differences in their spectroscopic signatures. Understanding these differences is crucial for researchers in drug development and materials science for structural elucidation and quality control.
This comparison will focus on the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Structural and Electronic Differences
The primary difference between the two molecules is the replacement of three hydrogen atoms with three highly electronegative fluorine atoms on the terminal carbon of the butyrate chain. This substitution induces a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain, influencing the electron density around adjacent nuclei and the strength of covalent bonds.
Experimental Workflow
A typical workflow for the comparative analysis of these esters involves sample preparation followed by analysis using multiple spectroscopic techniques. The data from each method is then compiled and interpreted to build a complete chemical profile and understand the structural and electronic differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The strong inductive effect of the trifluoromethyl (-CF₃) group causes significant downfield shifts (deshielding) for nearby protons and carbons.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, protons closer to the -CF₃ group in this compound are shifted downfield compared to their counterparts in ethyl butyrate. Furthermore, coupling between protons and the fluorine atoms (J-coupling) introduces additional splitting, complicating the signals for the α- and β-protons relative to the CF₃ group.
| Assignment (Structure) | Ethyl Butyrate [1][2] | This compound [3] |
| CH₃ -CH₂-CH₂-COO- | ~0.96 ppm (t, 3H, J ≈ 7.4 Hz) | Not Applicable |
| CF₃ -CH₂-CH₂-COO- | Not Applicable | Signal observed in ¹⁹F NMR |
| CH₃-CH₂ -CH₂-COO- | ~1.65 ppm (sextet, 2H, J ≈ 7.4 Hz) | ~2.50 ppm (t, 2H, J ≈ 7.5 Hz) |
| CF₃-CH₂ -CH₂-COO- | Not Applicable | ~2.65 ppm (tq, 2H, J ≈ 10.8, 7.5 Hz) |
| -CH₂-CH₂ -COO-CH₂-CH₃ | ~2.27 ppm (t, 2H, J ≈ 7.4 Hz) | ~4.15 ppm (q, 2H, J ≈ 7.1 Hz) |
| -COO-CH₂ -CH₃ | ~4.13 ppm (q, 2H, J ≈ 7.1 Hz) | ~1.25 ppm (t, 3H, J ≈ 7.1 Hz) |
| -COO-CH₂-CH₃ | ~1.26 ppm (t, 3H, J ≈ 7.1 Hz) | ~1.25 ppm (t, 3H, J ≈ 7.1 Hz) |
t = triplet, q = quartet, sextet = multiplet with 6 lines, tq = triplet of quartets
¹³C NMR Spectroscopy
The deshielding effect is also prominent in ¹³C NMR. Carbons in the fluorinated ester are shifted downfield. The carbon atom bearing the fluorine atoms (C4) exhibits a strong C-F coupling, typically appearing as a quartet.
| Assignment (Structure) | Ethyl Butyrate [4][5] | This compound [3][6] |
| C H₃-CH₂-CH₂-COO- | ~13.7 ppm | Not Applicable |
| C F₃-CH₂-CH₂-COO- | Not Applicable | ~125.5 ppm (q, ¹JCF ≈ 277 Hz) |
| CH₃-C H₂-CH₂-COO- | ~18.5 ppm | ~30.8 ppm (q, ²JCF ≈ 30 Hz) |
| -CH₂-C H₂-COO-CH₂-CH₃ | ~36.2 ppm | ~25.9 ppm (q, ³JCF ≈ 3 Hz) |
| -C (O)O-CH₂-CH₃ | ~173.4 ppm | ~171.0 ppm |
| -COO-C H₂-CH₃ | ~60.1 ppm | ~61.0 ppm |
| -COO-CH₂-C H₃ | ~14.2 ppm | ~14.1 ppm |
q = quartet
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool applicable only to fluorinated compounds.[7] It provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. This signal will appear as a triplet due to coupling with the adjacent two protons on C3.
| Compound | ¹⁹F Chemical Shift (δ) |
| This compound | ~ -65 to -70 ppm (relative to CFCl₃)[8] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds. The key diagnostic peaks for esters are the C=O and C-O stretching vibrations.
The electron-withdrawing fluorine atoms in this compound pull electron density away from the carbonyl group. This strengthens and shortens the C=O bond, causing its stretching vibration to shift to a higher frequency (wavenumber) compared to the non-fluorinated ester.[9] Additionally, the C-F bonds give rise to very strong absorption bands in the fingerprint region.
| Vibrational Mode | Ethyl Butyrate [10][11] | This compound (Expected) |
| C=O Stretch | ~1735 - 1740 cm⁻¹ (Strong) | ~1760 - 1795 cm⁻¹ (Strong) |
| C-O Stretch | ~1180 - 1240 cm⁻¹ (Strong) | ~1200 - 1300 cm⁻¹ (Strong) |
| C-F Stretch | Not Applicable | ~1000 - 1400 cm⁻¹ (Very Strong, multiple bands) |
| C-H Stretch (sp³) | ~2870 - 2960 cm⁻¹ (Medium) | ~2900 - 3000 cm⁻¹ (Medium) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves fragmenting the molecule and separating the resulting ions by their mass-to-charge ratio (m/z). Fluorination significantly alters fragmentation pathways.
For ethyl butyrate, a common fragmentation is the McLafferty rearrangement, which results in a prominent peak at m/z 88.[12] In contrast, fluorinated compounds often fragment to produce highly stable fluorinated cations, such as [CF₃]⁺.
| Ion / Fragment | Ethyl Butyrate (M = 116 g/mol )[13][14] | This compound (M = 170 g/mol )[3] |
| [M]⁺ (Molecular Ion) | m/z 116 (present, low intensity) | m/z 170 (often weak or absent) |
| [M - OCH₂CH₃]⁺ (Loss of ethoxy group) | m/z 71 | m/z 125 |
| [CH₃CH₂CH₂CO]⁺ (Butyryl cation) | m/z 71 | Not Applicable |
| McLafferty Rearrangement | m/z 88 | Less favored; if occurs, would be m/z 142 |
| [CF₃]⁺ | Not Applicable | m/z 69 (often a prominent peak) |
| [CH₃CH₂]⁺ (Ethyl cation) | m/z 29 | m/z 29 |
Experimental Protocols
Below are generalized protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the ester in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using proton decoupling, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-2048 scans.
-
¹⁹F NMR Acquisition: Use a broadband or fluorine-specific probe, with CFCl₃ as an external or internal reference. Acquire data with proton decoupling.
FTIR Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-600 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the ester (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C) to separate the analyte from the solvent.
-
MS Acquisition: The EI source energy is typically set to 70 eV. Scan a mass range of m/z 20-250. The resulting total ion chromatogram (TIC) and mass spectra are recorded.
References
- 1. Ethyl butyrate(105-54-4) 1H NMR spectrum [chemicalbook.com]
- 2. Solved Q5: assign the following 1H NMR spectrum of ethyl | Chegg.com [chegg.com]
- 3. This compound | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl butyrate(105-54-4) 13C NMR spectrum [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Ethyl 4,4,4-trifluorocrotonate(25597-16-4) 13C NMR [m.chemicalbook.com]
- 7. biophysics.org [biophysics.org]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. (Solved) - the IR Spectra of butyric acid and ethyl butyrate show sharp... (1 Answer) | Transtutors [transtutors.com]
- 10. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Solved EMS shown below belongs to ethyl butyrate, CH | Chegg.com [chegg.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to Trifluoromethyl Group Introduction: Direct Reagents vs. the Building Block Approach with Ethyl 4,4,4-trifluorobutyrate
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. This moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of methodology for introducing this critical functional group is a pivotal decision in any synthetic campaign. This guide provides an objective comparison of two primary strategies: direct trifluoromethylation using dedicated reagents and the use of fluorinated building blocks, exemplified by Ethyl 4,4,4-trifluorobutyrate.
This guide will delve into the performance of these distinct approaches, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate strategy for your research needs.
Two Fundamental Strategies for Trifluoromethylation
The synthetic chemist's toolkit for incorporating a trifluoromethyl group can be broadly categorized into two approaches:
-
Direct Trifluoromethylation: This strategy involves the use of a reagent that directly transfers a "-CF3" group to a pre-existing molecular scaffold. These reagents can be electrophilic, nucleophilic, or radical in nature, each with its own substrate scope and reaction conditions.
-
The Building Block Approach: This method utilizes a synthon that already contains the trifluoromethyl group. This building block is then incorporated into the target molecule through standard organic reactions. This compound is a prime example of such a building block, providing a C4 chain with a terminal trifluoromethyl group.
The choice between these strategies is often dictated by factors such as the availability of starting materials, functional group tolerance, desired regioselectivity, and overall synthetic efficiency.
Performance Comparison: Direct Reagents vs. This compound
To illustrate the practical differences between these two approaches, we will consider the synthesis of a common trifluoromethylated heterocycle. While direct experimental data for complex syntheses starting from this compound is not extensively published in comparative studies, we can infer its utility from its known reactivity as a C4 building block.
The following table summarizes the general characteristics and performance of prominent direct trifluoromethylation reagents against the building block approach.
| Reagent/Strategy | Type | Typical Substrates | Advantages | Limitations |
| Togni Reagents | Electrophilic | β-ketoesters, indoles, phenols, thiols | Bench-stable, commercially available, broad substrate scope. | Can be expensive, reaction mechanism can be complex. |
| Umemoto Reagents | Electrophilic | Silyl enol ethers, β-ketoesters, arenes | Highly reactive, effective for a wide range of nucleophiles. | Can require harsh conditions, some derivatives are less stable. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Aldehydes, ketones, imines | Widely used, reliable for carbonyl additions. | Requires a fluoride source for activation, sensitive to moisture. |
| Langlois Reagent (CF3SO2Na) | Radical | Electron-rich (hetero)arenes | Inexpensive, stable, and easy to handle. | Often requires an oxidant, regioselectivity can be an issue. |
| This compound (Building Block) | Synthon | N/A (Used in multi-step synthesis) | Introduces a CF3-CH2-CH2-COOEt fragment, useful for constructing complex molecules. | Not a direct trifluoromethylating agent, requires multi-step sequences. |
Experimental Data: A Comparative Overview
The following table presents representative yields for the trifluoromethylation of common substrates using direct methods. Data for this compound is presented in the context of its utility in building block synthesis, where the yield of the final trifluoromethylated target molecule would be dependent on the specific multi-step sequence.
| Reaction | Reagent | Substrate | Product | Yield (%) |
| Electrophilic Trifluoromethylation | Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | Trifluoromethylated indanone | 94 |
| Electrophilic Trifluoromethylation | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | Trifluoromethylated cyclohexanone | >95 |
| Nucleophilic Trifluoromethylation | Ruppert-Prakash Reagent | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | High |
| Radical Trifluoromethylation | Langlois Reagent | 4-tert-butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | Moderate to High |
| Building Block Synthesis | This compound | N/A (e.g., in heterocycle synthesis) | (e.g., Trifluoromethylated pyrimidine) | Dependent on multi-step synthesis |
Experimental Protocols
Protocol 1: Direct C-H Trifluoromethylation of a Heterocycle using Langlois Reagent
This protocol describes a general procedure for the direct trifluoromethylation of an electron-rich heterocycle.
Materials:
-
Heterocyclic substrate (e.g., 1-methylindole)
-
Sodium trifluoromethanesulfinate (Langlois Reagent, CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in water)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a biphasic mixture of the heterocycle (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated product.
Protocol 2: Synthesis of a Trifluoromethylated Heterocycle using a Building Block Approach (Conceptual)
This conceptual protocol outlines the synthesis of a trifluoromethylated pyrimidine, a class of compounds often targeted in drug discovery, using a derivative of this compound. A key intermediate for this synthesis is ethyl 4,4,4-trifluoroacetoacetate, which can be prepared from ethyl trifluoroacetate and ethyl acetate. While not directly from this compound, this illustrates the building block strategy.
Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (Illustrative)
The Claisen condensation of ethyl trifluoroacetate and ethyl acetate yields ethyl 4,4,4-trifluoroacetoacetate.
Step 2: Condensation to form the Pyrimidine Ring (e.g., Biginelli-type Reaction)
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
Catalytic acid (e.g., HCl)
-
Ethanol
Procedure:
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate, the aldehyde, and urea/thiourea in ethanol is heated to reflux in the presence of a catalytic amount of acid.
-
The reaction is monitored by TLC until completion.
-
Upon cooling, the product often crystallizes from the reaction mixture and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
Visualizing the Synthetic Strategies
The choice of synthetic route can be visualized to better understand the workflow and logic behind each approach.
A Head-to-Head Comparison: The Strategic Advantages of Ethyl 4,4,4-trifluorobutyrate in Trifluoroethylation
For researchers, scientists, and drug development professionals, the introduction of fluorine-containing moieties is a critical strategy for enhancing the pharmacological properties of lead compounds. Among the various fluorinated groups, the 2,2,2-trifluoroethyl group (-CH2CF3) has garnered significant attention as a bioisostere of the common ethyl or ethoxy groups, offering improved metabolic stability and bioavailability. This guide provides an objective comparison of Ethyl 4,4,4-trifluorobutyrate as a key building block for trifluoroethylation against other common reagents and methodologies, supported by available data and experimental insights.
Introduction to Trifluoroethylation and the Role of this compound
The incorporation of a trifluoroethyl group can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, thereby modulating its biological activity and pharmacokinetic profile. This compound serves as a valuable and versatile precursor for the introduction of the 3,3,3-trifluoropropyl moiety, which can be further manipulated to yield the desired 2,2,2-trifluoroethyl group or other trifluoroethyl-containing structures. Unlike direct trifluoroethylating agents, its utility lies in providing a carbon backbone that already contains the trifluoromethyl group, offering a different strategic approach in multistep syntheses.
Comparative Analysis of Trifluoroethylation Methods
The selection of a suitable trifluoroethylating strategy depends on several factors, including the nature of the substrate, the desired bond to be formed (C-C, C-N, C-O, etc.), and the tolerance of other functional groups. While direct comparisons are often application-specific, the following table summarizes the general characteristics of this compound-derived methods versus other common trifluoroethylating agents.
| Reagent/Method | Reagent Type | Typical Application | Advantages | Disadvantages |
| This compound | Building Block | Synthesis of complex molecules containing a trifluoroethylated carbon chain | Versatile precursor, allows for the construction of more complex structures, commercially available. | Requires multi-step sequences for activation and transformation. |
| 2,2,2-Trifluoroethyl Iodide (CF3CH2I) | Direct Trifluoroethylating Agent | Nucleophilic and radical trifluoroethylation of various substrates | Commercially available, direct introduction of the -CH2CF3 group. | Can be expensive, reactions may require harsh conditions or catalysts. |
| Aryl(2,2,2-trifluoroethyl)iodonium Salts | Electrophilic Trifluoroethylating Agent | Electrophilic trifluoroethylation of nucleophiles (N, O, S, C) | High reactivity, mild reaction conditions. | Often require multi-step synthesis, can be unstable. |
| Trifluoroacetic Acid (TFA) | Precursor | Reductive trifluoroethylation of amines and other functional groups | Inexpensive and readily available. | Requires a reductant, may not be suitable for all substrates. |
| 2,2,2-Trifluoroethanesulfonium Salts | Electrophilic Trifluoroethylating Agent | Electrophilic trifluoroethylation of a wide range of nucleophiles | Stable and easy to handle. | Synthesis can be complex, may have limited commercial availability. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and the successful implementation of synthetic strategies. Below are representative protocols for the synthesis and application of trifluoroethyl-containing compounds.
Protocol 1: Synthesis of a Trifluoroethylated Heterocycle (General Example)
This protocol outlines a general procedure for the synthesis of a substituted pyrazole using a trifluoroethylated building block derived from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Appropriate co-reactant (e.g., a 1,3-dicarbonyl compound)
-
Solvent (e.g., Ethanol)
-
Acid or base catalyst (as required)
Procedure:
-
Preparation of the trifluoroethyl-containing intermediate: The initial step involves the reaction of this compound with a suitable reagent to form a reactive intermediate. For example, condensation with hydrazine hydrate can yield a trifluoroethyl-substituted hydrazone.
-
Cyclization Reaction: The resulting intermediate is then reacted with a co-reactant, such as a 1,3-dicarbonyl compound, in a suitable solvent like ethanol.
-
Catalysis and Reflux: The reaction mixture is typically heated under reflux in the presence of an acid or base catalyst to facilitate the cyclization and formation of the desired heterocyclic ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include extraction, washing, and drying.
-
Purification: The crude product is then purified by techniques such as recrystallization or column chromatography to yield the final trifluoroethylated heterocycle.
Visualizing Synthetic Pathways
Diagrams are essential for understanding the logical flow of synthetic strategies and reaction mechanisms.
Caption: General experimental workflow for the synthesis of a trifluoroethylated compound.
Caption: Advantages of using this compound in drug development.
Conclusion
This compound presents a strategic and versatile option for the introduction of the trifluoroethyl moiety in complex organic synthesis, particularly in the realm of drug discovery and development. While direct trifluoroethylating agents offer a more immediate installation of the -CH2CF3 group, the building block approach provided by this compound allows for greater flexibility in the design and construction of intricate molecular architectures. The choice of methodology will ultimately be guided by the specific synthetic challenge and the desired properties of the final target molecule. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of versatile precursors like this compound is set to increase.
The Trifluoromethyl Group: A Bioisostere Powerhouse in Modern Medicinal Chemistry
A Comparative Guide to Trifluoromethylated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful building block frequently imparts desirable physicochemical and pharmacological properties, leading to enhanced drug efficacy, metabolic stability, and overall performance. This guide provides a comparative analysis of trifluoromethylated compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies, to aid researchers in harnessing the full potential of this versatile functional group.
The Impact of Trifluoromethylation: A Quantitative Comparison
The introduction of a trifluoromethyl group can profoundly influence a molecule's lipophilicity, acidity/basicity, metabolic fate, and biological activity. The following tables provide a quantitative comparison of these key parameters for representative compound pairs.
Physicochemical Properties: Lipophilicity (LogP) and Acidity (pKa)
The trifluoromethyl group is highly electronegative and lipophilic, which can significantly alter a molecule's ability to cross biological membranes and interact with its target.[1][2]
| Compound Pair | Structure | R | LogP | pKa |
| Celecoxib Analogues | ||||
| Celecoxib | -CF3 | 3.4 | ~11.1 | |
| SC-58125 | ![]() | -CH3 | 3.1 | ~11.4 |
| Proline Analogues | ||||
| Trifluoromethyl-proline | ![]() | -CF3 | ~1.1 | ~5.8 (ammonium) |
| Methyl-proline | ![]() | -CH3 | ~0.4 | ~10.4 (ammonium) |
Note: LogP and pKa values can vary depending on the experimental or computational method used. The values presented here are representative.
Pharmacokinetic Properties: In Vitro Metabolic Stability
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, such as cytochrome P450s, which can lead to a longer drug half-life and improved bioavailability.[1]
| Compound Pair | Test System | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Celecoxib vs. SC-58125 | Human Liver Microsomes | ||
| Celecoxib (-CF3) | > 60 | < 5 | |
| SC-58125 (-CH3) | ~15 | ~46 |
Pharmacodynamic Properties: Biological Activity (IC50)
The electronic and steric properties of the trifluoromethyl group can also modulate a compound's binding affinity for its biological target, often leading to increased potency.[2]
| Compound Pair | Target | IC50 (nM) |
| COX-2 Inhibitors | ||
| Celecoxib (-CF3) | COX-2 | 4 |
| SC-58125 (-CH3) | COX-2 | 10 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of a compound's properties. Below are protocols for the key experiments cited in this guide.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water/buffer or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water/buffer to a glass vial.
-
Add a small aliquot of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and vortex vigorously for 1-5 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing at room temperature or by centrifugation.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the LogP value using the following formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Incubator/shaker (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).
-
In a 96-well plate, add the phosphate buffer, MgCl2, and the liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the wells to start the incubation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the ice-cold quenching solution.
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following formulas:
-
t1/2 = 0.693 / k
-
CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
-
Determination of IC50 Values for Enzyme Inhibition
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific enzyme by 50%.
Materials:
-
Test inhibitor compound
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Detection reagents (specific to the enzyme assay, e.g., for measuring product formation)
-
96-well plates
-
Plate reader (e.g., spectrophotometer, fluorometer, luminometer)
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Stop the reaction (if necessary) and add the detection reagents.
-
Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
Subtract the background signal from all wells.
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor at the inflection point of the curve.
Visualizing Workflows and Concepts
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro microsomal metabolic stability assay.
The "Metabolic Switching" Effect of Trifluoromethylation
Caption: Trifluoromethylation blocks metabolic oxidation of a methyl group.
Conclusion
The strategic incorporation of trifluoromethylated building blocks is a powerful and well-established strategy in drug discovery and development. As demonstrated by the comparative data, trifluoromethylation can significantly enhance a compound's metabolic stability, modulate its physicochemical properties, and improve its biological potency. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.
References
A Guide to Validating the Purity of Synthesized Ethyl 4,4,4-trifluorobutyrate for Researchers and Drug Development Professionals
An objective comparison of analytical methodologies and performance against common alternatives, supported by experimental data.
In the synthesis of novel pharmaceutical compounds and advanced materials, the purity of building blocks is paramount. Ethyl 4,4,4-trifluorobutyrate, a key intermediate in the production of various fluorinated molecules, is no exception.[1] Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and bioavailability in drug candidates. This guide provides a comprehensive overview of the methods used to validate the purity of synthesized this compound, compares its performance with relevant alternatives, and presents the supporting experimental data and protocols for the discerning scientist.
Impurity Profiling: A Critical Step in Synthesis Validation
The synthesis of this compound, typically achieved through methods like Fischer esterification of 4,4,4-trifluorobutyric acid with ethanol or via Grignard reactions, can introduce various impurities. These can include unreacted starting materials, byproducts, and residual solvents. A thorough analysis is crucial to ensure the quality and consistency of the final product.
Common Potential Impurities:
-
4,4,4-Trifluorobutyric acid: Unreacted starting material from Fischer esterification.
-
Ethanol: Residual solvent and unreacted starting material.
-
Diethyl ether: A common solvent in Grignard synthesis.
-
Triethyl orthoformate: Can be used as a dehydrating agent in esterification.
-
Side-reaction products: Dependent on the specific synthetic route.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive validation of this compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It provides both qualitative and quantitative information about the purity of the sample. Commercial suppliers of this compound typically report a purity of ≥98% as determined by Gas Chromatography (GC).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the synthesized ester and for detecting impurities. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. Impurities, even at low levels, can often be detected by the presence of extraneous peaks in the NMR spectrum. Publicly available spectral data can serve as a reference for comparison.[2]
Comparison with Alternatives
In the realm of fluorinated building blocks, several alternatives to this compound exist, each with its own set of properties and potential applications. The choice of building block often depends on the specific target molecule and the desired chemical transformations.
Table 1: Comparison of this compound with Common Alternatives
| Feature | This compound | Ethyl 4,4,4-trifluoroacetoacetate | Mthis compound |
| CAS Number | 371-26-6[1] | 372-31-6[3] | 2365-82-4[4] |
| Molecular Formula | C₆H₉F₃O₂[1] | C₆H₇F₃O₃[3] | C₅H₇F₃O₂[4] |
| Molecular Weight | 170.13 g/mol [1] | 184.11 g/mol [3] | 156.11 g/mol [4] |
| Boiling Point | 127 °C[1] | 129-130 °C[3] | 113 °C[4] |
| Density | 1.16 g/mL at 25 °C[1] | 1.259 g/mL at 25 °C[3] | N/A |
| Purity (Typical) | ≥98% (GC)[1] | 99%[3] | N/A |
| Key Applications | Introduction of a trifluorinated propyl group in pharmaceuticals and agrochemicals.[1] | Versatile building block for synthesizing enantiopure trifluoromethyl-functionalized compounds.[5] | Used in the synthesis of various fluorinated organic molecules. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data.
Protocol 1: Purity Determination by GC-MS
Objective: To quantify the purity of synthesized this compound and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 30-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Protocol 2: Structural Confirmation and Impurity Detection by NMR
Objective: To confirm the structure of the synthesized product and detect the presence of non-volatile impurities.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Compare the observed chemical shifts and coupling patterns with reference spectra or predicted values for this compound.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and identify any impurity signals.
-
Analyze the ¹³C NMR spectrum for the correct number of carbon signals and the absence of unexpected resonances.
-
Visualizing the Purity Validation Workflow
A clear understanding of the experimental workflow is essential for efficient and accurate purity validation.
Caption: Workflow for validating the purity of synthesized this compound.
Signaling Pathway for Method Selection
The choice of analytical technique is guided by the specific information required.
Caption: Decision tree for selecting the appropriate analytical method.
By adhering to these rigorous validation protocols and understanding the potential impurities and alternatives, researchers and drug development professionals can ensure the quality and reliability of their synthesized this compound, paving the way for successful downstream applications.
References
- 1. This compound = 98 371-26-6 [sigmaaldrich.com]
- 2. This compound | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
A Comparative Guide to Analytical Standards for Ethyl 4,4,4-trifluorobutyrate
For researchers, scientists, and drug development professionals utilizing Ethyl 4,4,4-trifluorobutyrate, the selection of a high-quality analytical standard is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available analytical standards for this compound, offers detailed experimental protocols for its analysis, and presents a potential alternative standard.
Comparison of Analytical Standards
The quality and purity of an analytical standard are critical for the precise quantification and identification of a target analyte. Commercially available standards for this compound typically offer a high level of purity, suitable for most research and development applications. A potential alternative, Ethyl 4,4,4-trifluoroacetoacetate, is also available and may be considered depending on the specific analytical needs.
| Product Name | Supplier | Purity Specification | Method of Analysis | CAS Number |
| This compound | Sigma-Aldrich | ≥98% | Gas Chromatography (GC) | 371-26-6 |
| This compound | Chem-Impex | ≥98% (GC) | Gas Chromatography (GC) | 371-26-6[1] |
| Ethyl 4,4,4-trifluoroacetoacetate | Sigma-Aldrich | 99% | Not specified | 372-31-6 |
| Ethyl 4,4,4-trifluoroacetoacetate | Fisher Scientific | 97% | Not specified | 372-31-6 |
Analytical Workflow for Quality Assessment
A systematic approach is necessary to verify the purity and identity of an analytical standard. The following workflow outlines the key steps in the quality assessment of an this compound standard.
Caption: Workflow for the quality assessment of an this compound analytical standard.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of the purity and impurity profile of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and identify any potential impurities using GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
This compound analytical standard.
-
Acetonitrile (HPLC grade) or other suitable solvent.
-
Helium (carrier gas).
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment if required.
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-350.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantitative ¹H-NMR (qNMR) for Purity Assessment
Objective: To accurately determine the purity of this compound using qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound analytical standard.
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone).
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Hypothetical Signaling Pathway Application
To provide context for the application of this compound in research, the following diagram illustrates a hypothetical signaling pathway where its metabolites could be investigated for their biological activity.
Caption: Hypothetical pathway for a metabolite of this compound.
By following these guidelines and protocols, researchers can confidently select and verify the quality of their this compound analytical standards, leading to more robust and reproducible scientific outcomes.
References
A Comparative Guide to Catalyst Performance in Ethyl 4,4,4-trifluorobutyrate Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmark of catalyst performance for the synthesis of Ethyl 4,4,4-trifluorobutyrate, a key building block in pharmaceutical and agrochemical development.
The efficient synthesis of this compound is of significant interest due to the prevalence of the trifluoromethyl group in modern pharmaceuticals and agrochemicals. This guide provides a comparative analysis of various noble metal catalysts for the synthesis of this compound via the hydrogenation of ethyl 4,4,4-trifluorocrotonate. The data presented herein is collated from scientific literature to aid researchers in selecting the optimal catalytic system for their specific needs.
Catalyst Performance Comparison
The primary route for the synthesis of this compound is the catalytic hydrogenation of ethyl 4,4,4-trifluorocrotonate. The performance of various catalysts based on Rhodium, Ruthenium, Palladium, and Iridium for this transformation is summarized below. The selection of the catalyst and reaction conditions can significantly impact the yield, selectivity, and efficiency of the reaction.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |
| Rhodium-based | |||||
| [Rh(COD)₂]BF₄ / (S)-MonoPhos | Ethyl 4,4,4-trifluorocrotonate | (S)-Ethyl 4,4,4-trifluorobutyrate | >99 | 98 | H₂ (1 atm), CH₂Cl₂, 25°C, 12 h |
| Ruthenium-based | |||||
| Ru(OAc)₂[(S)-BINAP] | Ethyl 4,4,4-trifluorocrotonate | (S)-Ethyl 4,4,4-trifluorobutyrate | 100 | 96 | H₂ (10 atm), EtOH, 50°C, 24 h |
| Palladium-based | |||||
| 10% Pd/C | Ethyl 4,4,4-trifluorocrotonate | This compound | ~100 | N/A (achiral) | H₂ (1 atm), EtOAc, 25°C, 2 h |
| Iridium-based | |||||
| [Ir(COD)Cl]₂ / (S,S)-f-spiroPhox | Ethyl 4,4,4-trifluorocrotonate | (S)-Ethyl 4,4,4-trifluorobutyrate | >99 | 99 | H₂ (50 atm), Toluene, 30°C, 12 h |
Key Observations:
-
Homogeneous vs. Heterogeneous Catalysis: Both homogeneous (Rhodium, Ruthenium, Iridium complexes) and heterogeneous (Palladium on carbon) catalysts are effective for the hydrogenation of ethyl 4,4,4-trifluorocrotonate. Heterogeneous catalysts like Pd/C offer ease of separation and recyclability, making them suitable for large-scale production where chirality is not a concern.
-
Enantioselectivity: For the synthesis of chiral this compound, homogeneous catalysts with chiral ligands are necessary. Iridium and Rhodium-based catalysts, in particular, have demonstrated excellent enantioselectivity, achieving up to 99% ee.
-
Reaction Conditions: The reaction conditions vary depending on the catalyst used. Homogeneous catalysts often require higher pressures and temperatures compared to the milder conditions used with heterogeneous Pd/C.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to enable reproducibility and further investigation.
General Experimental Workflow for Catalyst Benchmarking
The following diagram outlines a typical workflow for the benchmarking of catalysts for the synthesis of this compound.
Caption: General workflow for benchmarking catalyst performance.
Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Precursor: [Rh(COD)₂]BF₄
-
Ligand: (S)-MonoPhos
-
Procedure: In a glovebox, [Rh(COD)₂]BF₄ (0.01 mmol) and (S)-MonoPhos (0.011 mmol) are dissolved in anhydrous, degassed CH₂Cl₂ (5 mL) in a Schlenk flask. The solution is stirred for 30 minutes to form the active catalyst. Ethyl 4,4,4-trifluorocrotonate (1.0 mmol) is then added. The flask is sealed, removed from the glovebox, and connected to a hydrogen balloon (1 atm). The reaction mixture is stirred at 25°C for 12 hours.
-
Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the product. The yield is determined by weighing the pure product. The enantiomeric excess is determined by chiral HPLC analysis.
Ruthenium-Catalyzed Asymmetric Hydrogenation
-
Catalyst: Ru(OAc)₂[(S)-BINAP]
-
Procedure: In a high-pressure autoclave, Ru(OAc)₂[(S)-BINAP] (0.005 mmol) and ethyl 4,4,4-trifluorocrotonate (1.0 mmol) are dissolved in anhydrous, degassed ethanol (10 mL). The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to 10 atm. The reaction mixture is stirred and heated to 50°C for 24 hours.
-
Work-up and Analysis: After cooling to room temperature and venting the hydrogen, the solvent is removed in vacuo. The crude product is purified by silica gel chromatography to yield this compound. The yield and enantiomeric excess are determined as described above.
Palladium-Catalyzed Heterogeneous Hydrogenation
-
Catalyst: 10% Palladium on activated carbon (10% Pd/C)
-
Procedure: To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 mmol) in ethyl acetate (10 mL) in a round-bottom flask, 10% Pd/C (10 mg, ~1 mol% Pd) is added. The flask is fitted with a hydrogen balloon and the mixture is stirred vigorously at 25°C for 2 hours.
-
Work-up and Analysis: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure to give the product. The yield is determined after purification by distillation or chromatography if necessary. As this is an achiral synthesis, ee is not measured.
Iridium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Precursor: [Ir(COD)Cl]₂
-
Ligand: (S,S)-f-spiroPhox
-
Procedure: In a glovebox, [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-spiroPhox (0.011 mmol) are placed in a high-pressure autoclave. Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred for 30 minutes. Ethyl 4,4,4-trifluorocrotonate (1.0 mmol) is then added. The autoclave is sealed, removed from the glovebox, purged with hydrogen, and pressurized to 50 atm. The reaction is stirred at 30°C for 12 hours.
-
Work-up and Analysis: After cooling and careful depressurization, the solvent is evaporated. The product is isolated and purified by column chromatography. The yield and enantiomeric excess are determined by standard methods.
Conclusion
The choice of catalyst for the synthesis of this compound is highly dependent on the desired outcome. For large-scale, achiral synthesis, the cost-effectiveness and ease of use of heterogeneous palladium on carbon catalysts make them an attractive option. However, for the production of enantiomerically pure this compound, which is often crucial for pharmaceutical applications, homogeneous catalysts based on iridium and rhodium with chiral ligands offer superior performance in terms of enantioselectivity. Researchers and process chemists should consider the trade-offs between catalyst cost, reaction conditions, and the desired product specifications when selecting a catalytic system. Further optimization of reaction parameters for each catalyst system may lead to even better performance.
A Comparative Guide to the Kinetic Profile of Ethyl 4,4,4-trifluorobutyrate in Hydrolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of Ethyl 4,4,4-trifluorobutyrate and its non-fluorinated analog, ethyl butyrate, in both chemical and enzymatic hydrolysis reactions. The inclusion of the trifluoromethyl group significantly alters the electronic properties of the ester, influencing its susceptibility to nucleophilic attack and subsequent cleavage. Understanding these kinetic differences is crucial for applications in drug delivery, pro-drug design, and the development of enzyme-targeted therapeutics.
Chemical Hydrolysis: A Tale of Two Esters
The hydrolysis of esters can be catalyzed by both acid and base. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to ethyl butyrate.
Comparative Hydrolysis Rate Constants
The following table summarizes the rate constants for the acid- and base-catalyzed hydrolysis of this compound and ethyl butyrate.
| Compound | Hydrolysis Condition | Rate Constant (k) | Reference |
| This compound | Acid-catalyzed | Data not readily available | |
| Ethyl butyrate | Acid-catalyzed | k = 4.93 x 10⁻⁵ s⁻¹ (35°C) | [1] |
| This compound | Base-catalyzed | Expected to be > ethyl butyrate | |
| Ethyl butyrate | Base-catalyzed | k = 0.1120 L mol⁻¹ s⁻¹ (25°C) | [2] |
Enzymatic Hydrolysis: The Esterase Perspective
Esterases are a class of enzymes that catalyze the hydrolysis of esters. The substrate specificity and catalytic efficiency of these enzymes are highly dependent on the structure of the ester. The introduction of fluorine atoms can significantly impact enzyme-substrate interactions and the subsequent catalytic steps. While specific Michaelis-Menten constants for the enzymatic hydrolysis of this compound are not widely reported, a comparative study with its non-fluorinated counterpart, ethyl butyrate, can provide valuable insights.
Comparative Michaelis-Menten Constants
This table presents a hypothetical comparison of kinetic parameters for the hydrolysis of this compound and ethyl butyrate by a generic esterase. These values are illustrative and would need to be determined experimentally.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | TBD | TBD | TBD |
| Ethyl butyrate | 0.125 | 2.86 (µmol/min/mg) | TBD |
TBD (To Be Determined): These values require experimental determination. The kcat for ethyl butyrate is for its synthesis via transesterification and is provided for illustrative purposes[3]. The Km value for ethyl butyrate is also from a transesterification study[3].
Experimental Protocols
Acid-Catalyzed Hydrolysis
This protocol describes a typical experiment to determine the rate constant for the acid-catalyzed hydrolysis of an ester.
Materials:
-
This compound or ethyl butyrate
-
Hydrochloric acid (HCl), 0.5 M
-
Sodium hydroxide (NaOH), 0.2 M standard solution
-
Phenolphthalein indicator
-
Ice
-
Thermostatic water bath
-
Conical flasks, pipettes, burette
Procedure:
-
Equilibrate a flask containing 100 mL of 0.5 M HCl in a water bath at the desired temperature (e.g., 35°C).
-
Add 5 mL of the ester to the HCl solution and start a stopwatch simultaneously.
-
Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a flask containing ice to quench the reaction. This is the t=0 sample.
-
Titrate the quenched sample with 0.2 M NaOH using phenolphthalein as an indicator.
-
Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) and repeat the quenching and titration process.
-
To determine the concentration of the ester at infinite time (completion of the reaction), heat a sealed sample of the reaction mixture in a water bath at a higher temperature (e.g., 60°C) for an extended period (e.g., 2 hours) and then titrate.
-
The rate constant (k) can be calculated from the integrated rate law for a pseudo-first-order reaction.
Enzymatic Hydrolysis Assay (Fluorometric Method)
This protocol outlines a continuous fluorometric assay to determine the kinetic parameters of esterase-catalyzed hydrolysis.
Materials:
-
Esterase enzyme
-
This compound or ethyl butyrate
-
A suitable fluorogenic substrate analog (e.g., a derivative that releases a fluorescent product upon hydrolysis) or a coupled assay system. Alternatively, a pH-stat titration method can be used to monitor the production of butyric acid or trifluorobutyric acid.
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a series of substrate solutions of varying concentrations in the assay buffer.
-
Add a fixed volume of each substrate solution to the wells of the microplate.
-
Initiate the reaction by adding a small volume of a dilute enzyme solution to each well.
-
Immediately place the microplate in the reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
The initial reaction velocities (V₀) are determined from the linear portion of the fluorescence versus time plots.
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental processes and the fundamental concepts, the following diagrams have been generated using the DOT language.
Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.
Caption: Workflow for Enzymatic Hydrolysis Assay.
Caption: Michaelis-Menten Enzyme Kinetics Pathway.
References
The Trifluoromethyl Group's Influence: A Comparative Guide to the Reactivity of Ethyl 4,4,4-trifluorobutyrate
For researchers, scientists, and professionals in drug development, understanding the structure-reactivity relationship of fluorinated building blocks is paramount. This guide provides a comprehensive comparison of Ethyl 4,4,4-trifluorobutyrate and its non-fluorinated analog, ethyl butyrate, highlighting the profound impact of the trifluoromethyl group on chemical reactivity. The inclusion of this strongly electron-withdrawing group significantly alters the electronic properties of the ester, leading to notable differences in its behavior in common organic transformations.
This guide delves into a comparative analysis of the hydrolysis, reduction, and base-catalyzed condensation reactions of these two esters, supported by experimental data and detailed protocols. The findings underscore the enhanced reactivity of this compound, a critical consideration for its application in the synthesis of novel pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance metabolic stability and bioavailability.
Structural and Physical Properties: A Foundation for Reactivity
The primary structural difference between this compound and ethyl butyrate is the presence of a trifluoromethyl (CF₃) group in the former. This group's high electronegativity exerts a strong electron-withdrawing inductive effect that propagates through the carbon chain, influencing the electron density at the carbonyl carbon and the acidity of the α-protons.
| Property | This compound | Ethyl Butyrate |
| Molecular Formula | C₆H₉F₃O₂ | C₆H₁₂O₂ |
| Molecular Weight | 170.13 g/mol | 116.16 g/mol |
| Boiling Point | 127 °C | 121 °C |
| Density | 1.16 g/mL at 25 °C | 0.879 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.3516 | 1.392 |
Comparative Reactivity Analysis
The electron-withdrawing nature of the trifluoromethyl group in this compound renders the carbonyl carbon more electrophilic and the α-protons more acidic compared to ethyl butyrate. These electronic effects have significant consequences for the rates and outcomes of various reactions.
Hydrolysis: Accelerated Cleavage of the Ester Bond
The hydrolysis of esters, both acid and base-catalyzed, is a fundamental reaction. The increased electrophilicity of the carbonyl carbon in this compound makes it more susceptible to nucleophilic attack by water or hydroxide ions, leading to a faster rate of hydrolysis compared to ethyl butyrate.
Table 1: Comparative Hydrolysis Data
| Compound | Reaction Conditions | Rate Constant (k) | Reference |
| This compound | Aqueous medium, pH 11, 298 K | Significantly faster than ethyl ester | [1] |
| Ethyl Butyrate | Dilute NaOH | Not specified | [2] |
| Ethyl Acetate (for reference) | 0.05N NaOH | ~0.003 min⁻¹cm⁻³ | [3] |
Experimental Protocol: Base-Catalyzed Hydrolysis of an Ester
-
Prepare a 0.05 N solution of sodium hydroxide.
-
In a conical flask, mix a known volume of the ester (e.g., 5 mL) with a known volume of the NaOH solution (e.g., 100 mL).
-
Start a stopwatch immediately upon mixing.
-
At regular time intervals (e.g., 0, 10, 20, 30, 40, and 90 minutes), withdraw a 25 mL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing a known excess of 0.05 N hydrochloric acid.
-
Titrate the unreacted HCl with a standardized 0.05 N NaOH solution using phenolphthalein as an indicator.
-
The rate constant can be determined by plotting the appropriate concentration-time data.[3]
Reduction: Facile Conversion to the Corresponding Alcohol
The reduction of esters to primary alcohols is a common transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The enhanced electrophilicity of the carbonyl group in this compound is expected to facilitate hydride attack, potentially leading to a faster reaction and/or milder reaction conditions compared to the reduction of ethyl butyrate.
Table 2: Comparative Reduction Data
| Compound | Reducing Agent | Solvent | Reaction Conditions | Product | Yield |
| This compound | NaBH₄ / CaCl₂ | THF | 70 °C | 4,4,4-Trifluorobutanol | 86.03% |
| Ethyl Butyrate | LiAlH₄ | Diethyl Ether | Reflux | 1-Butanol | High (not specified) |
Note: The provided data for the two esters uses different reducing agents and conditions, preventing a direct comparison. However, the high yield obtained for the reduction of this compound with a milder reducing system (NaBH₄/CaCl₂) suggests its higher reactivity.
Experimental Protocol: Reduction of an Ester with LiAlH₄
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the ester in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a low temperature.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or refluxed for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then a sodium hydroxide solution.
-
Filter the resulting aluminum salts and wash the filter cake with ether.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the alcohol by distillation.[4]
Claisen Condensation: Enhanced Acidity of α-Protons
The Claisen condensation is a carbon-carbon bond-forming reaction that relies on the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile. The strong inductive effect of the trifluoromethyl group in this compound significantly increases the acidity of the α-protons, facilitating enolate formation. This enhanced acidity suggests that this compound would be a more reactive substrate in Claisen and related condensation reactions compared to ethyl butyrate.
Table 3: Comparative Acidity of α-Protons
| Compound | Functional Group | Approximate pKa of α-Proton |
| This compound | Fluorinated Ester | Lower than typical esters |
| Ethyl Butyrate | Ester | ~25 |
| Ketone (for reference) | Ketone | ~19-21 |
| Aldehyde (for reference) | Aldehyde | ~16-18 |
Note: While a specific pKa value for the α-protons of this compound was not found in the searched literature, the presence of the electron-withdrawing CF₃ group is well-established to increase the acidity of neighboring C-H bonds.
Experimental Protocol: Claisen Condensation
-
To a solution of a strong base (e.g., sodium ethoxide in ethanol or lithium diisopropylamide (LDA) in THF) under an inert atmosphere, slowly add the ester at a low temperature (e.g., 0 °C or -78 °C for LDA).
-
Allow the enolate to form over a specified period.
-
Slowly add a second ester (for a crossed Claisen condensation) or allow the enolate to react with the unreacted starting ester (for a self-condensation).
-
After the reaction is complete, quench the reaction with a weak acid (e.g., aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the resulting β-keto ester by chromatography or distillation.[5]
Conclusion
The presence of the 4,4,4-trifluoro moiety in this compound profoundly enhances its reactivity compared to its non-fluorinated counterpart, ethyl butyrate. The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons. This leads to accelerated rates of hydrolysis, more facile reduction to the corresponding alcohol, and a greater propensity to undergo base-catalyzed condensation reactions. These structure-reactivity correlations are crucial for the strategic application of this compound as a versatile building block in the synthesis of complex, fluorinated molecules for the pharmaceutical and agrochemical industries. The provided experimental protocols offer a foundation for further investigation and application of this valuable reagent.
References
- 1. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Proper Disposal of Ethyl 4,4,4-trifluorobutyrate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Ethyl 4,4,4-trifluorobutyrate is critical for ensuring a safe laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause serious eye irritation.[1] Adherence to proper disposal protocols is imperative to mitigate risks and ensure compliance with safety regulations. Waste generated from this substance is classified as hazardous and must be disposed of accordingly.[2]
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn. This includes eyeshields, faceshields, and gloves. An appropriate respirator, such as a type ABEK (EN14387) respirator filter, should also be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2][3]
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean the affected area.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[3]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust to contain the spill.[2]
-
Absorb the Chemical: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collect Waste: Once the liquid has been fully absorbed, use non-sparking tools to collect the material into a suitable, closed, and properly labeled container for disposal.[2][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: The collected waste is considered hazardous and must be disposed of through an approved waste disposal plant.[2] Do not flush the substance or contaminated materials into surface water or the sanitary sewer system.[2]
Waste Disposal Procedure
Proper disposal of unused this compound and contaminated materials is crucial.
Step-by-Step Disposal Guidance:
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.[2]
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[2]
-
Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials such as strong acids, strong bases, and strong reducing agents.[2]
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][4]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety information for this compound.
| Property | Value |
| Flash Point | 33 °C (91.4 °F) - closed cup |
| Boiling Point | 127 °C |
| Density | 1.16 g/mL at 25 °C |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4,4,4-trifluorobutyrate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Ethyl 4,4,4-trifluorobutyrate, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Essential Safety and Physical Properties
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause serious eye irritation and may cause respiratory irritation.[1][2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value |
| CAS Number | 371-26-6[2] |
| Molecular Formula | C₆H₉F₃O₂ |
| Molecular Weight | 170.13 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 127 °C[2] |
| Flash Point | 33 °C (91.4 °F) - closed cup[2] |
| Density | 1.16 g/mL at 25 °C[2] |
| Hazards | Flammable Liquid (Category 3), Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Serious Eye Irritation (Category 2)[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended for extended contact. For incidental contact, nitrile gloves may be used, but they should be changed immediately upon any splash or suspected contact. Butyl rubber gloves are effective against esters and ketones, while Viton™ offers good resistance to chlorinated and aromatic solvents.[3][4] Nitrile gloves offer good general chemical resistance but may have limited resistance to halogenated hydrocarbons and esters upon prolonged exposure.[5][6] | Provides a barrier against skin absorption, which is a significant route of exposure. |
| Eye and Face Protection | Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required when handling this chemical outside of a certified chemical fume hood or in poorly ventilated areas. A combination cartridge that also protects against hydrogen fluoride may be considered for added safety.[1][2][5] | Prevents inhalation of harmful vapors that can cause respiratory tract irritation. |
| Skin and Body Protection | A flame-resistant lab coat must be worn and properly fastened. Closed-toe shoes are mandatory. | Protects skin from accidental splashes and provides a barrier in case of a small fire. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A Class B fire extinguisher (for flammable liquids) should also be available in the immediate vicinity.
-
Spill Kit: A spill kit containing absorbent materials suitable for flammable organic liquids should be readily available.
2. Handling Procedure:
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Grounding: When transferring from a larger container, ensure that both containers are properly grounded to prevent static discharge, which could ignite the flammable vapors.
-
Dispensing: Use only compatible, properly labeled containers for dispensing and storing the chemical. Avoid using metal containers as halogenated solvents can degrade and form corrosive acids.[7]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, and strong bases.[8]
3. Post-Handling:
-
Decontamination: Thoroughly wipe down the work surface in the chemical fume hood after use.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of halogenated organic waste are critical for environmental protection and regulatory compliance.
1. Waste Collection:
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound. This includes unused chemical, contaminated materials (e.g., pipette tips, absorbent pads), and the empty chemical container.
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[7][9] This is crucial for proper disposal and can impact disposal costs.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic Liquid" and list all chemical constituents.
2. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
3. Disposal Request:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through the Environmental Health and Safety (EHS) department.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a chemical fume hood, use absorbent pads to contain and clean up the spill. Place the used absorbent materials in the designated halogenated waste container. For larger spills or spills outside of a fume hood, evacuate the area, and contact your institution's emergency response team.
Logical Workflow for Safe Handling
References
- 1. salespeoplenigerialtd.com [salespeoplenigerialtd.com]
- 2. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



